m-PEG3-succinimidyl carbonate
説明
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAHGNZBWSEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG3-Succinimidyl Carbonate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG3-succinimidyl carbonate, a valuable crosslinking agent in bioconjugation, proteomics, and drug delivery systems. Detailed experimental protocols for its application in protein PEGylation are also presented, along with methods for the purification and characterization of the resulting conjugates.
Core Properties of this compound
This compound is a PEG linker containing a succinimidyl carbonate reactive group at one end and a methoxy (B1213986) group at the other.[1] The succinimidyl carbonate group is highly reactive towards primary amines, such as those found on the lysine (B10760008) residues of proteins, forming stable carbamate (B1207046) (urethane) bonds.[2][3][4] The short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and the resulting conjugate.[1][5]
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | [4][6] |
| Synonyms | m-PEG3-SC, MeO-PEG3-NHS carbonate | [6] |
| CAS Number | 477775-77-2 | [4][7] |
| Molecular Formula | C12H19NO8 | [4][6][8] |
| Molecular Weight | 305.28 g/mol | [4][6][8] |
| Appearance | Typically exists as a solid at room temperature. | [4] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [4][9] |
| Storage Conditions | Store at -20°C in a desiccated environment.[5][10][11] For long-term storage of solutions, store at -80°C.[11] Avoid repeated freeze-thaw cycles. | [11] |
| Reactivity | Reacts with primary amines to form stable carbamate (urethane) bonds.[2][3] | |
| Stability | The succinimidyl carbonate group is susceptible to hydrolysis, especially at higher pH.[11][12] |
Experimental Protocols: Protein PEGylation
The following sections provide a detailed methodology for the PEGylation of a model protein using this compound. This protocol is a general guideline and may require optimization for specific proteins and applications.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the protein with the succinimidyl carbonate group of the m-PEG3-linker, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).
Materials
-
Protein of interest (e.g., Lysozyme)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (Amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns
-
Dialysis tubing or centrifugal filters
Experimental Workflow
The following diagram illustrates the general workflow for protein PEGylation.
Detailed Procedure
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the this compound.[12]
-
m-PEG3-SC Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]
2. Conjugation Reaction:
-
Calculate the required amount of m-PEG3-SC stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Slowly add the calculated volume of the m-PEG3-SC stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[12] The optimal reaction time can vary depending on the protein.
3. Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add the quenching buffer to a final concentration of 50-100 mM.[12]
-
Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the PEGylated Protein:
-
The purification method of choice will depend on the properties of the protein and the degree of PEGylation. Common methods include:
-
Size-Exclusion Chromatography (SEC): This method is effective at separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.
-
Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of the protein, allowing for separation of mono-, di-, and poly-PEGylated species from the unmodified protein.
-
Dialysis or Tangential Flow Filtration: These methods can be used to remove unreacted PEG and byproducts.
-
5. Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
HPLC (e.g., RP-HPLC or IEX-HPLC): To assess the purity of the PEGylated product and separate different PEGylated species.
Key Considerations and Troubleshooting
-
pH of the Reaction: The optimal pH for the reaction of succinimidyl carbonates with primary amines is typically between 7.2 and 8.5.[12] At lower pH, the amine groups are protonated and less reactive. At higher pH, the rate of hydrolysis of the succinimidyl carbonate increases significantly, reducing the conjugation efficiency.
-
Hydrolysis: The succinimidyl carbonate group is susceptible to hydrolysis in aqueous solutions. It is crucial to prepare the m-PEG3-SC stock solution in an anhydrous solvent and use it immediately.
-
Molar Excess: The optimal molar excess of the PEG reagent needs to be determined for each protein to achieve the desired degree of labeling while minimizing side reactions and the formation of poly-PEGylated species.
-
Purification: The choice of purification method is critical to obtaining a homogenous product. A combination of chromatography techniques may be necessary for complex reaction mixtures.
This guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols is recommended to achieve the desired results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. m-PEG-Succinimidyl Carbonate, MW 750 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated interferon-alpha2b: a branched 40K polyethylene glycol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and biologic characterization of pegylated recombinant IFN-alpha2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. discovery.researcher.life [discovery.researcher.life]
m-PEG3-succinimidyl carbonate mechanism of action with primary amines.
An In-depth Technical Guide to the Mechanism of Action of m-PEG3-Succinimidyl Carbonate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-succinimidyl carbonate (m-PEG-SC) derivatives are crucial reagents in bioconjugation, enabling the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, peptides, antibodies, and other biomolecules. This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound linker specifically provides a short, discrete PEG chain (n=3) that is both hydrophilic and biocompatible. This guide provides a detailed examination of the chemical mechanism, reaction kinetics, and experimental considerations for the conjugation of this compound to primary amines.
The Core Reaction Mechanism
The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution. The succinimidyl carbonate group is a highly reactive N-hydroxysuccinimide (NHS) ester of a carbonic acid. The primary amine (-NH₂), present on lysine (B10760008) residues and the N-terminus of proteins, acts as the nucleophile.
The reaction proceeds as follows:
-
Nucleophilic Attack: The deprotonated primary amine, with its lone pair of electrons, attacks the electrophilic carbonyl carbon of the succinimidyl carbonate.[1]
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is released as a leaving group.
-
Product Formation: A stable carbamate (B1207046) (or urethane) linkage is formed between the PEG linker and the target molecule.[2][3][4]
This reaction results in the formation of a stable, covalent bond, which is more resistant to hydrolysis than ester bonds.[5][6]
Critical Reaction Parameters
The success and efficiency of the conjugation reaction are highly dependent on several key parameters, most notably pH.
The Role of pH
The pH of the reaction buffer is the most critical factor influencing the yield of the conjugation.[7][8] It governs a delicate balance between the nucleophilicity of the target amine and the stability of the succinimidyl carbonate ester.
-
Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive ammonium (B1175870) form (-NH₃⁺). As the pH increases above the pKa of the amine (for lysine, the ε-amino group pKa is ~10.5), the concentration of the reactive, deprotonated form increases.
-
NHS Ester Hydrolysis: The succinimidyl carbonate group is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile instead of the target amine. The rate of this hydrolysis reaction increases significantly with increasing pH.[9][10]
Due to this trade-off, the optimal pH for the reaction is typically in the range of pH 8.3 to 8.5 .[7][8][10][11] A broader functional range is often cited as pH 7.2 to 9.0.[9]
Buffers and Solvents
The choice of buffer is critical to maintain the optimal pH and to avoid competing reactions.
-
Recommended Buffers: Amine-free buffers such as 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, borate (B1201080) buffer, or HEPES are suitable.[7][9][10][11]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation yield.[9][10]
Since this compound can have limited aqueous solubility, it is often first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[7][8][10] It is crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.[8]
Quantitative Data Summary
The stability of the NHS ester and the kinetics of the reaction are key quantitative parameters.
| Parameter | Condition | Value | Reference |
| Optimal Reaction pH | Aqueous Buffer | 8.3 - 8.5 | [7][8][10][11] |
| Functional Reaction pH | Aqueous Buffer | 7.2 - 9.0 | [9] |
| NHS Ester Half-life | pH 7.0, 0°C | 4 - 5 hours | [9] |
| NHS Ester Half-life | pH 8.6, 4°C | 10 minutes | [9] |
| SC Ester Hydrolysis Half-life | General Aqueous Solution | < 5 minutes | [3] |
| Reaction Temperature | Standard Protocol | Room Temperature or 4°C | [9] |
| Reaction Time | Standard Protocol | 30 minutes - 4 hours (RT) or overnight (4°C) | [7][11][12] |
| Molar Excess of PEG Reagent | Typical Starting Point | 10- to 20-fold over biomolecule | [10][12] |
Note: The half-life of succinimidyl carbonate (SC) esters can be shorter than other NHS esters, highlighting the need for prompt use after dissolution.[3]
Detailed Experimental Protocol
This section provides a generalized protocol for the conjugation of a protein with this compound.
Materials
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[12]
-
Purification System: Desalting column (e.g., gel filtration) or dialysis system suitable for the biomolecule.[7][11]
Procedure
-
Biomolecule Preparation:
-
If the protein is in an amine-containing buffer (like Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Reagent Calculation:
-
m-PEG3-SC Stock Solution Preparation:
-
Equilibrate the vial of m-PEG3-SC to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the m-PEG3-SC in anhydrous DMSO.[10] Do not store the reagent in solution.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted m-PEG3-SC, add Quenching Buffer to a final concentration of 50-100 mM.[12]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
Stability of the Resulting Carbamate Linkage
The carbamate bond formed during the reaction is significantly more stable than an ester bond, which is a key advantage for in vivo applications.[5][6] Carbamates exhibit good chemical and proteolytic stability, making them a reliable linkage for bioconjugates intended for therapeutic use.[5][6][13] This stability ensures that the PEG moiety remains attached to the biomolecule, conferring its beneficial properties throughout the intended biological lifetime of the conjugate.
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for PEGylation. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical influence of pH on both amine reactivity and ester hydrolysis is paramount for success. By carefully controlling reaction conditions, particularly pH and buffer composition, and following a structured experimental protocol, researchers can achieve high yields of well-defined, stably linked bioconjugates for a wide range of applications in research and drug development.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy PEG Succinimidyl Carbonate - JenKem [jenkemusa.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioconjugation: A Technical Guide to the Solubility and Stability of m-PEG3-Succinimidyl Carbonate in Aqueous Buffers
For researchers, scientists, and drug development professionals, the precise control of bioconjugation reactions is paramount. The efficacy of modifying proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG) linkers hinges on a thorough understanding of the reagents' properties. This in-depth technical guide focuses on a key building block in this field: m-PEG3-succinimidyl carbonate. We will explore its solubility and stability in aqueous buffers, providing quantitative data, detailed experimental protocols, and logical workflows to ensure successful and reproducible conjugation outcomes.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker composed of three key components: a methoxy-terminated triethylene glycol (m-PEG3) moiety, a succinimidyl carbonate reactive group, and a stable linker connecting them. The m-PEG3 portion imparts hydrophilicity, enhancing the aqueous solubility of the molecule and the resulting conjugate.[1] The succinimidyl carbonate group is a highly reactive N-hydroxysuccinimide (NHS) ester designed for efficient coupling with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds.[2]
Solubility Profile in Aqueous and Organic Media
The solubility of this compound is a critical factor for its handling, reaction setup, and purification. The presence of the hydrophilic PEG3 spacer significantly influences its solubility characteristics.
While precise quantitative solubility data for this compound is not extensively published in the literature, its solubility in aqueous buffers is generally characterized as moderate to high.[2] The PEG3 linker plays a crucial role in enhancing its solubility in aqueous environments.[1] For context, a related compound, m-PEG3-Amine, has shown solubility of at least 2.5 mg/mL in a formulation containing DMSO, PEG300, Tween-80, and saline.
For practical applications, this compound is also readily soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] These solvents are commonly used to prepare concentrated stock solutions before dilution into the final aqueous reaction buffer.[2]
Table 1: Qualitative and Contextual Solubility of this compound and a Related Compound
| Solvent | Expected Solubility of this compound | Notes |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderately to Highly Soluble | The hydrophilic PEG3 linker significantly enhances aqueous solubility.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing concentrated stock solutions of crosslinkers.[2] |
| Dimethylformamide (DMF) | Highly Soluble | Another frequently used solvent for dissolving NHS esters prior to conjugation.[2] |
| Reference Compound: m-PEG3-Amine | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Provides an indication of the solubility of the m-PEG3 backbone in a complex solvent system. |
Stability Profile: The Critical Role of Hydrolysis
The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of the succinimidyl carbonate group. This hydrolysis is a competing reaction to the desired conjugation with primary amines and is highly dependent on both pH and temperature.[2]
Succinimidyl carbonates are generally considered to be more stable in aqueous solutions compared to many other types of NHS esters.[2] The hydrolysis of the active ester results in the release of N-hydroxysuccinimide (NHS) and the regeneration of the original carboxyl group on the PEG linker, rendering it inactive for amine coupling.
Quantitative stability data indicates that a generic succinimidyl carbonate (SC) has a hydrolysis half-life of approximately 20.4 minutes at pH 8.0 and 25°C. A general rule of thumb for NHS esters is that the half-life roughly triples for every one-unit decrease in pH.[2] This allows for the estimation of stability across a range of buffer conditions.
Table 2: Hydrolysis Half-life of Succinimidyl Carbonate in Aqueous Buffer at 25°C
| pH | Half-life (minutes) | Basis of Value |
| 8.0 | 20.4 | Measured Value |
| 7.0 | ~61.2 | Estimated |
| 6.0 | ~183.6 | Estimated |
Estimates are based on the principle that the half-life triples with each unit decrease in pH.[2]
Higher temperatures will also accelerate the rate of hydrolysis.[2] Therefore, for optimal conjugation efficiency, it is crucial to work within a pH range that balances the reactivity of the primary amines with the stability of the succinimidyl carbonate. The recommended pH range for amine coupling is typically between 7.0 and 8.5.[2]
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.[2]
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer to ensure saturation.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually confirm that undissolved solid remains.
-
Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[2]
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (measuring the absorbance of the NHS leaving group after hydrolysis) or a calibrated HPLC method.
-
The determined concentration represents the aqueous solubility of the compound under the tested conditions.
Protocol for Determining Hydrolysis Rate
This protocol describes a method to measure the rate of hydrolysis of this compound by monitoring the release of the NHS leaving group.[2]
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Set the UV-Vis spectrophotometer to monitor the absorbance at 260 nm, which is the characteristic absorbance of the released NHS.
-
Equilibrate the buffer in the cuvette to the desired temperature (e.g., 25°C).
-
To initiate the hydrolysis reaction, add a small volume of the stock solution to the buffer in the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at 260 nm over time until the absorbance reaches a plateau, indicating complete hydrolysis.[2]
-
The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by fitting the absorbance data to a first-order kinetic model.
-
The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs.
Logical Workflow for Bioconjugation
The successful use of this compound in bioconjugation relies on a logical workflow that considers its properties. The primary reaction is the aminolysis of the succinimidyl carbonate by a primary amine on the target molecule, forming a stable carbamate linkage. The main competing reaction is the hydrolysis of the succinimidyl carbonate.
References
Molecular weight and formula of m-PEG3-succinimidyl carbonate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-succinimidyl carbonate, a heterobifunctional crosslinker pivotal in modern bioconjugation and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its application, and visual representations of key experimental workflows and mechanisms of action.
Core Properties of this compound
This compound is a versatile PEG linker featuring a methoxy-terminated triethylene glycol spacer and an N-hydroxysuccinimide (NHS) carbonate reactive group. The methoxy-PEG portion imparts hydrophilicity and flexibility to the molecule, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecule. The succinimidyl carbonate group is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, forming stable urethane (B1682113) linkages.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO₈ | [1] |
| Molecular Weight | 305.28 g/mol | [1] |
| CAS Number | 477775-77-2 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Reactive Group | Succinimidyl Carbonate (NHS Ester) | |
| Reacts With | Primary Amines (-NH₂) | |
| Resulting Linkage | Urethane Bond | [2] |
The stability of the succinimidyl carbonate group is paramount for successful conjugation and is highly dependent on pH. The primary competing reaction is hydrolysis. The table below provides the hydrolysis half-life of a generic PEG-succinimidyl carbonate at various pH levels, which serves as a valuable reference for experimental design.
| pH | Temperature (°C) | Hydrolysis Half-life (minutes) |
| 8.0 | 25 | 20.4 |
Note: This data is for a generic PEG-Succinimidyl Carbonate (SC) and provides a close approximation for this compound.[3]
Experimental Protocols
This section provides detailed methodologies for the application of this compound in protein modification, a common application in drug development and research.
Protocol: PEGylation of Bovine Serum Albumin (BSA)
This protocol outlines a general procedure for the covalent attachment of this compound to Bovine Serum Albumin (BSA), a model protein.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of BSA Solution: Dissolve BSA in the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the BSA solution. The optimal molar ratio may need to be determined empirically for specific applications.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein: Remove excess, unreacted PEG linker and quenching buffer components from the PEGylated BSA using size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful PEGylation and determine the extent of modification using techniques such as SDS-PAGE (which will show an increase in molecular weight for the conjugated protein), MALDI-TOF mass spectrometry, or HPLC.[4]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz are provided below to illustrate key processes involving this compound.
This compound is a fundamental tool in bioconjugation, enabling the development of advanced therapeutics and research reagents.[5] Its well-defined structure and reactivity allow for precise modification of biomolecules, leading to improved efficacy and stability. A thorough understanding of its properties and reaction conditions is essential for its successful implementation in research and drug development.
References
An In-depth Technical Guide to m-PEG3-Succinimidyl Carbonate: A Core Component in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-succinimidyl carbonate (m-PEG3-SC), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document delves into the core functionalities of its key chemical groups, presents quantitative data, and offers detailed experimental protocols for its application, particularly in the PEGylation of proteins and other biomolecules.
Unveiling the Key Functional Groups
The efficacy of m-PEG3-succinimidyl carbonate as a bioconjugation reagent is rooted in the distinct properties of its two primary functional groups: the methoxy-polyethylene glycol (m-PEG) chain and the succinimidyl carbonate (SC) reactive group.
1.1. The Methoxy-Polyethylene Glycol (m-PEG) Group:
The m-PEG component is a linear polymer chain consisting of three repeating ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end. This inert and hydrophilic chain imparts several advantageous properties to the molecule and, subsequently, to the conjugated biomolecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the reagent and the resulting bioconjugate.[1] This is crucial for maintaining the stability and activity of proteins and peptides in physiological environments.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and its ability to shield the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.
-
Improved Pharmacokinetics: The attachment of the PEG chain increases the hydrodynamic radius of the conjugated molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.
-
Steric Hindrance: The flexible PEG chain can provide a steric shield, protecting the attached biomolecule from proteolytic degradation.
1.2. The Succinimidyl Carbonate (SC) Group:
The succinimidyl carbonate group is a highly reactive N-hydroxysuccinimide (NHS) ester.[2] This functional group is responsible for the covalent attachment of the m-PEG3 linker to the target molecule.
-
Amine Reactivity: The SC group readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable carbamate (B1207046) (urethane) linkage.[2][3][4] This reaction is highly efficient under mild basic conditions (pH 7.2-8.5).[5]
-
High Reactivity and Competing Hydrolysis: Succinimidyl carbonates are among the more reactive NHS esters.[2] However, in aqueous solutions, the SC group is susceptible to hydrolysis, where it reacts with water to form an unstable intermediate that subsequently breaks down, rendering the reagent inactive. This competing hydrolysis reaction is a critical factor to consider during experimental design. The hydrolysis rate increases with higher pH and temperature.[1]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound, compiled from various sources. These values are essential for accurate experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO₈ | PubChem CID 51340961[6] |
| Molecular Weight | 305.28 g/mol | PubChem CID 51340961, DC Chemicals[6][7] |
| Purity | Typically ≥95% or ≥98% | DC Chemicals, Shanghai Amole Biotechnology[8] |
| Physical State | White to off-white solid or oil | |
| Solubility | Soluble in water, DMF, DMSO | BroadPharm, BenchChem[1][3] |
| Storage Conditions | -20°C, protected from moisture | BroadPharm[3] |
Note: Purity and physical state can vary between suppliers.
Reaction Mechanism and Experimental Workflow
The fundamental application of this compound is the covalent modification of biomolecules containing primary amines. The following sections detail the reaction mechanism and a general experimental workflow for protein PEGylation.
3.1. Reaction of m-PEG3-SC with a Primary Amine
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
3.2. Experimental Workflow for Protein PEGylation
A typical workflow for the PEGylation of a protein with this compound involves several key steps, from reagent preparation to purification and analysis of the final conjugate.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general guideline for the labeling of a protein with this compound. The optimal conditions, such as the molar ratio of PEG reagent to protein, may need to be determined empirically for each specific application.
Materials:
-
This compound
-
Protein to be labeled
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5 (must be free of primary amines, e.g., Tris)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)
-
Analytical tools: SDS-PAGE, UV-Vis spectrophotometer, mass spectrometer
Procedure:
-
Preparation of Protein Solution:
-
Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure that any buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) are removed.
-
-
Preparation of m-PEG3-SC Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10-50 mg/mL.
-
Note: Due to susceptibility to hydrolysis, aqueous stock solutions are not recommended for storage.
-
-
PEGylation Reaction:
-
Calculate the required volume of the m-PEG3-SC stock solution to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of the PEG reagent.
-
While gently stirring the protein solution, add the m-PEG3-SC stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the stability of the protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature to ensure that all unreacted m-PEG3-SC is quenched.
-
-
Purification of the PEGylated Protein:
-
Remove the excess, unreacted PEG reagent and byproducts (NHS) by either size-exclusion chromatography (SEC) or dialysis.
-
For SEC, equilibrate the column with a suitable buffer (e.g., PBS) and elute the conjugate. The PEGylated protein will elute earlier than the unconjugated protein and the smaller reactants.
-
For dialysis, use a membrane with a MWCO that will retain the protein-PEG conjugate while allowing the smaller molecules to diffuse out.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a band shift, with the PEGylated protein migrating slower than the unmodified protein.
-
Mass Spectrometry: Determine the degree of PEGylation (the number of PEG chains attached per protein molecule) by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Functional Assays: Perform relevant functional assays to confirm that the biological activity of the protein is retained after PEGylation.
-
Conclusion
This compound is a versatile and powerful reagent for the modification of biomolecules. Its well-defined structure, featuring a hydrophilic PEG spacer and an amine-reactive succinimidyl carbonate group, enables the straightforward and efficient formation of stable bioconjugates with enhanced solubility and improved pharmacokinetic profiles. A thorough understanding of its chemical properties, reaction mechanism, and the critical parameters of the conjugation protocol is essential for its successful application in research, diagnostics, and the development of next-generation protein therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. m-PEG-Succinimidyl Carbonate, MW 5,000 | BroadPharm [broadpharm.com]
- 4. m-PEG-Succinimidyl Carbonate, MW 2,000 | BroadPharm [broadpharm.com]
- 5. biotium.com [biotium.com]
- 6. This compound | C12H19NO8 | CID 51340961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|COA [dcchemicals.com]
- 8. chemsrc.com [chemsrc.com]
The "m-PEG3" Moiety: A Technical Guide to its Significance in Chemical Nomenclature
For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. The term "m-PEG3" frequently appears in the context of bioconjugation, drug delivery, and materials science. This in-depth technical guide elucidates the significance of each component of the "m-PEG3" name, provides key quantitative data, outlines detailed experimental protocols for its use, and presents visual representations of its structure and reaction pathways.
Deciphering the Nomenclature: "m", "PEG", and "3"
The name "m-PEG3" is a concise representation of a specific chemical structure, with each part of the name conveying critical information:
-
"m": This prefix stands for methoxy (B1213986) , indicating the presence of a methyl group (CH₃) capping one end of the molecule via an ether linkage (-O-). This methoxy group renders the terminus of the polyethylene (B3416737) glycol chain inert, preventing unwanted crosslinking or reactions at that site. This monofunctional nature is crucial in applications where precise control over conjugation is required.
-
"PEG": This is an acronym for Polyethylene Glycol , a polymer composed of repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-). PEGs are well-known for their hydrophilicity, biocompatibility, and ability to increase the hydrodynamic size of conjugated molecules. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic agents by reducing renal clearance and shielding them from enzymatic degradation and the host's immune system.[1][2]
-
"3": This number signifies the precise number of repeating ethylene glycol units in the polymer chain. Therefore, an "m-PEG3" moiety contains three -(O-CH₂-CH₂)- units. This discrete and well-defined chain length is a key feature of monodisperse PEG linkers, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate.
In essence, "m-PEG3" describes a short, monodisperse methoxy-terminated polyethylene glycol linker with three ethylene glycol repeating units.
Quantitative Data of Common m-PEG3 Derivatives
The "m-PEG3" core can be functionalized with various reactive groups at the non-methoxy end to facilitate conjugation to different target molecules. The table below summarizes the quantitative data for several common m-PEG3 derivatives.
| Derivative Name | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Key Reactive Group | Solubility |
| m-PEG3-acid | C₈H₁₆O₅ | 192.2 | >98% | Carboxylic Acid (-COOH) | Water, DMSO, DCM, DMF |
| m-PEG3-amine | C₇H₁₇NO₃ | 163.2 | >98% | Primary Amine (-NH₂) | Water, DMSO, DCM, DMF |
| m-PEG3-thiol | C₇H₁₆O₃S | 180.26 | >95% | Thiol (-SH) | DMSO |
| m-PEG3-alcohol | C₇H₁₆O₄ | 164.2 | >95% | Hydroxyl (-OH) | Water, DMSO, DCM, DMF |
| m-PEG3-mesylate | C₆H₁₄O₅S | 198.23 | >97% | Mesylate (-OMs) | DMSO |
Data sourced from various chemical suppliers.[3][4][5]
Experimental Protocols
The utility of m-PEG3 derivatives lies in their ability to covalently link molecules of interest. Below are detailed methodologies for common conjugation reactions involving m-PEG3-acid and m-PEG3-amine.
Protocol 1: Amide Bond Formation using m-PEG3-acid
This protocol describes the conjugation of an m-PEG3-acid to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using carbodiimide (B86325) chemistry.
Materials:
-
m-PEG3-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the m-PEG3-acid in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in ultrapure water) and NHS (e.g., 10 mg/mL in ultrapure water or DMSO) immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, combine the m-PEG3-acid solution with EDC (1.5 to 5-fold molar excess over the acid) and NHS (1.5 to 5-fold molar excess over the acid) in the Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at a pH of 4.5-7.2.[6]
-
-
Conjugation Reaction:
-
Add the amine-containing molecule solution to the activated m-PEG3-NHS ester. A 1.5 to 10-fold molar excess of the amine over the acid is recommended.[7]
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer. The reaction of the NHS-activated molecule with the primary amine is most efficient at this pH range.[6]
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the m-PEG3 conjugate using an appropriate method such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess reagents and unreacted starting materials.
-
Protocol 2: Amide Bond Formation using m-PEG3-amine
This protocol details the conjugation of an m-PEG3-amine to a carboxylic acid-containing molecule.
Materials:
-
m-PEG3-amine
-
Carboxylic acid-containing molecule
-
EDC and NHS (as in Protocol 1)
-
Activation Buffer and Coupling Buffer (as in Protocol 1)
-
Quenching Solution (as in Protocol 1)
-
Anhydrous DMF or DMSO
-
Purification system
Procedure:
-
Reagent Preparation:
-
Dissolve the m-PEG3-amine in the Coupling Buffer.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh EDC and NHS stock solutions.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, combine the carboxylic acid-containing molecule with EDC and NHS in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the m-PEG3-amine solution to the activated carboxylic acid. A common starting molar ratio is Molecule:EDC:NHS of 1:2:5 and a 10- to 50-fold molar excess of the m-PEG3-amine.[8]
-
Adjust the pH to 7.2-8.0 and let the reaction proceed for 2 hours to overnight at room temperature.
-
-
Quenching and Purification:
-
Follow the quenching and purification steps as outlined in Protocol 1.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General structure of an m-PEG3 derivative.
Caption: Experimental workflow for m-PEG3-acid conjugation.
Caption: Pharmacokinetic advantages of PEGylation.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 4. m-PEG3-acid | 209542-49-4 [chemicalbook.com]
- 5. m-PEG3-SH | PROTAC Linker | TargetMol [targetmol.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reaction of Succinimidyl Carbonate Groups with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The succinimidyl carbonate (SC) group is a highly valuable reactive moiety in the field of bioconjugation and drug development. Its ability to efficiently react with various nucleophiles, primarily primary amines, has made it a cornerstone for the covalent attachment of molecules to proteins, peptides, and other biomolecules. This technical guide provides a comprehensive overview of the reaction mechanisms, quantitative data, and experimental protocols associated with the reaction of succinimidyl carbonates with key nucleophiles.
Core Reaction Principle: Nucleophilic Acyl Substitution
The fundamental reaction mechanism governing the reactivity of the succinimidyl carbonate group is nucleophilic acyl substitution . The carbonyl carbon of the carbonate is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen atoms and the N-hydroxysuccinimide (NHS) leaving group. This makes it susceptible to attack by nucleophiles.
The general mechanism proceeds in two steps:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the succinimidyl carbonate, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the stable N-hydroxysuccinimide (NHS) anion is eliminated, resulting in the formation of a new covalent bond between the nucleophile and the carbonyl carbon.
A critical competing reaction in aqueous environments is the hydrolysis of the succinimidyl carbonate group, where water acts as the nucleophile. This reaction leads to the formation of an unstable carbonic acid derivative that quickly decomposes to an alcohol and carbon dioxide, rendering the SC group inactive for conjugation. The rate of hydrolysis is significantly influenced by pH, increasing at higher pH values. Therefore, controlling the reaction pH is crucial for maximizing conjugation efficiency.
Reaction with Primary Amines (Aminolysis)
The reaction of succinimidyl carbonates with primary amines is the most common and well-established application of this chemistry, leading to the formation of stable carbamate (B1207046) linkages .[1][2] This reaction is widely used for labeling and crosslinking proteins and peptides.
Reaction Mechanism
The reaction proceeds via the general nucleophilic acyl substitution mechanism described above. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the succinimidyl carbonate. The subsequent departure of the NHS leaving group results in the formation of a stable carbamate bond.
dot
References
Literature review on the synthesis of PEG-based linkers.
An In-depth Technical Guide to the Synthesis of PEG-Based Linkers
Introduction
Poly(ethylene glycol), or PEG, has become an integral component in modern drug delivery and bioconjugation. Its unique properties, including high water solubility, biocompatibility, and lack of immunogenicity, make it an ideal polymer for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. PEG-based linkers are bifunctional molecules that incorporate a PEG chain and are used to connect a payload, such as a small molecule drug or a biologic, to a targeting ligand or another molecule. The synthesis of these linkers is a critical aspect of drug development, as the linker's structure, length, and functionality can significantly impact the final conjugate's stability, efficacy, and safety.
This technical guide provides a comprehensive literature review of the synthesis of various PEG-based linkers. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
General Synthetic Strategies for PEGylation
The synthesis of PEG-based linkers typically begins with a pre-formed PEG polymer, which is then chemically modified to introduce desired functional groups at its termini. The most common starting material is a PEG diol (HO-PEG-OH), which can be readily functionalized. The degree of polymerization (n) of the PEG chain can be varied to achieve the desired linker length, which is a critical parameter for optimizing the biological activity of the final conjugate.
A fundamental aspect of PEG linker synthesis is the potential for polydispersity. The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. While achieving a PDI of 1.0 is synthetically challenging, many commercial PEG reagents have a low PDI (typically < 1.1), which is suitable for most applications. For applications requiring highly defined linkers, monodisperse PEG building blocks can be used.
The following sections will detail the synthesis of various classes of PEG linkers, including homobifunctional, heterobifunctional, and multi-arm linkers.
Synthesis of Homobifunctional PEG Linkers
Homobifunctional PEG linkers possess the same reactive group at both ends of the PEG chain. These linkers are commonly used for crosslinking applications or for conjugating two identical molecules.
Synthesis of PEG-bis-Amine
The introduction of terminal amine groups is a common strategy to create versatile PEG linkers that can be further functionalized or directly conjugated to molecules containing amine-reactive groups (e.g., carboxylic acids, NHS esters).
Experimental Protocol: Synthesis of PEG-bis-Amine from PEG-bis-OH
A widely used method for the synthesis of PEG-bis-amine involves a two-step process: mesylation of the terminal hydroxyl groups followed by nucleophilic substitution with an amine source, such as sodium azide (B81097), and subsequent reduction.
-
Mesylation of PEG-diol: To a solution of PEG-diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, triethylamine (B128534) (TEA, 2.2 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.2 equivalents). The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield PEG-bis-mesylate.
-
Azidation: The PEG-bis-mesylate (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium azide (NaN3, 5 equivalents) is added. The mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in DCM and washed with water. The organic layer is dried, filtered, and concentrated to give PEG-bis-azide.
-
Reduction: The PEG-bis-azide (1 equivalent) is dissolved in methanol (B129727) or THF, and a reducing agent such as triphenylphosphine (B44618) (PPh3, 2.2 equivalents) followed by water (Staudinger reaction) or a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere is added. The reaction is stirred at room temperature until the disappearance of the azide signal is confirmed by IR spectroscopy. The solvent is removed, and the crude product is purified by precipitation in cold diethyl ether or by dialysis to yield the final PEG-bis-amine.
Quantitative Data:
| Starting Material | Product | Yield (%) | PDI | Reference |
| PEG-diol (2 kDa) | PEG-bis-amine (2 kDa) | >85% | <1.05 | |
| PEG-diol (5 kDa) | PEG-bis-amine (5 kDa) | >80% | <1.05 |
Synthetic Workflow:
Caption: Synthesis of PEG-bis-amine from PEG-diol.
Synthesis of PEG-bis-NHS Ester
PEG-bis-NHS esters are valuable crosslinking agents that react with primary amines under mild conditions to form stable amide bonds.
Experimental Protocol: Synthesis of PEG-bis-NHS Ester from PEG-bis-Carboxylic Acid
This synthesis first requires the conversion of PEG-diol to PEG-bis-carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS).
-
Synthesis of PEG-bis-Carboxylic Acid: PEG-diol (1 equivalent) is dissolved in a suitable solvent like DCM. Jones reagent (CrO3/H2SO4) or another oxidizing agent is added, and the reaction is stirred until the oxidation is complete. The product is then purified. A more common and milder method involves reacting PEG-diol with a protected carboxyl-containing molecule, such as t-butyl bromoacetate, followed by deprotection.
-
Activation with NHS: PEG-bis-carboxylic acid (1 equivalent) is dissolved in anhydrous DCM or DMF. N,N'-Dicyclohexylcarbodiimide (DCC, 2.2 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equivalents) and N-hydroxysuccinimide (NHS, 2.2 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The by-product, dicyclohexylurea (DCU), is removed by filtration if DCC is used. The solvent is then removed, and the product is purified by precipitation in cold diethyl ether to yield PEG-bis-NHS ester.
Quantitative Data:
| Starting Material | Product | Yield (%) | PDI | Reference |
| PEG-dicarboxylic acid (3.4 kDa) | PEG-bis-NHS ester (3.4 kDa) | ~90% | <1.06 |
Synthetic Workflow:
The Core Principles of PEGylation for Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a multitude of advantages, primarily aimed at enhancing the therapeutic profile of protein drugs. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can dramatically improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the fundamental principles of PEGylation, including the underlying chemistry, strategic considerations, and the analytical techniques essential for characterization.
Fundamental Rationale for PEGylation
The primary motivation for PEGylating a therapeutic protein is to improve its in vivo performance. The attachment of the hydrophilic and flexible PEG polymer imparts several key characteristics:
-
Prolonged Circulatory Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance and convenience.[1][2][3][4]
-
Reduced Immunogenicity and Antigenicity: The PEG chains form a protective hydrophilic shield around the protein, masking its surface epitopes from recognition by the immune system. This "stealth" effect can significantly reduce the protein's immunogenicity and antigenicity.[3][5]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.[3][5]
-
Improved Solubility and Reduced Aggregation: The highly hydrophilic nature of PEG can enhance the solubility of proteins, particularly those prone to aggregation.[3][5]
While highly beneficial, a potential trade-off of PEGylation is a decrease in the protein's specific biological activity in vitro. This is often due to the PEG chains sterically hindering the interaction of the protein with its target receptor or substrate. However, this reduction in immediate potency is frequently more than compensated for by the extended circulation time and improved stability in vivo.[6]
The Chemistry of PEGylation: From Random to Site-Specific Approaches
The evolution of PEGylation chemistry has progressed from non-specific, random conjugation methods to highly specific, targeted approaches, offering greater control over the final product's homogeneity and bioactivity.
First-Generation PEGylation: Targeting Amine Groups
The earliest and most straightforward approach to PEGylation involves the random modification of primary amine groups, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This is typically achieved using PEG reagents activated with an N-hydroxysuccinimide (NHS) ester.
-
Reaction: The NHS ester-activated PEG reacts with unprotonated primary amines on the protein surface to form a stable amide bond.
-
Advantages: The chemistry is relatively simple and robust.
-
Disadvantages: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can result in a product with inconsistent biological activity and can complicate purification and characterization.
Second-Generation PEGylation: Towards Site-Specificity
To overcome the limitations of random PEGylation, second-generation strategies focus on achieving site-specific or more controlled conjugation.
By controlling the reaction pH, it is possible to preferentially target the N-terminal α-amino group. The pKa of the N-terminal amine is typically lower (around 7.6-8.0) than that of lysine's ε-amino group (around 10.0-10.5). Performing the PEGylation reaction at a pH between 7 and 8 results in a higher proportion of unprotonated N-terminal amines, favoring their reaction with amine-reactive PEG reagents.[7]
A highly effective method for site-specific PEGylation involves targeting the thiol group of a cysteine residue. Since free, surface-exposed cysteines are relatively rare in proteins, site-directed mutagenesis can be used to introduce a single cysteine at a desired location, away from the protein's active site.[8][9]
-
Common Reagents: PEG-maleimide is a widely used reagent that reacts specifically with the sulfhydryl group of cysteine to form a stable thioether bond.[9]
-
Advantages: This approach offers precise control over the PEGylation site, leading to a homogeneous product with preserved biological activity.[8][9]
The overall workflow for a typical PEGylation project, from initial reaction to final characterization, is a multi-step process requiring careful planning and execution.
A critical early step in any PEGylation project is the selection of an appropriate chemical strategy. This decision is influenced by a number of factors related to the protein's structure and the desired outcome of the modification.
Quantitative Impact of PEGylation on Protein Properties
The extent to which PEGylation alters a protein's properties is quantifiable and is influenced by factors such as the size and number of attached PEG chains.
Pharmacokinetics
The most significant and consistently observed effect of PEGylation is the extension of the protein's plasma half-life. This is primarily due to the increased hydrodynamic radius, which reduces the rate of renal filtration.
| Protein | PEG Size (kDa) | Native Half-Life | PEGylated Half-Life | Fold Increase |
| Interferon-α2a | 40 (branched) | ~2-3 hours[10] | ~50 hours[10] | ~17-25 |
| Interferon-α2b | 12 (linear) | ~2-3 hours[10] | ~4.6 hours (absorption) | ~1.5-2.3 |
| G-CSF | 20 | Short | Significantly longer | - |
| GM-CSF | 5-40 | Short | Up to 47-fold longer[11] | Up to 47 |
Note: Half-life values can vary depending on the study and the animal model used.
Bioactivity
The impact of PEGylation on a protein's in vitro bioactivity is highly dependent on the specific protein, the site of PEG attachment, and the size of the PEG chain. Generally, a larger PEG and a higher degree of PEGylation lead to a greater reduction in activity.
| Protein | PEG Size (kDa) | Degree of PEGylation | Residual Activity (%) |
| Lysozyme (B549824) | 2 | Low | >80%[12] |
| Lysozyme | 5 | Low | ~60-80%[12] |
| Lysozyme | 10 | Low | <60%[12] |
| Lysozyme | 5 | High | Lower than low degree |
| Interferon-α2a | 40 (branched) | Mono | ~7%[6] |
Experimental Protocols
The following sections provide detailed methodologies for common PEGylation and characterization experiments.
Amine-Specific PEGylation of Bovine Serum Albumin (BSA) with NHS-Ester PEG
This protocol describes the random PEGylation of BSA, a model protein, using an NHS-ester activated PEG.
Materials:
-
Bovine Serum Albumin (BSA)
-
mPEG-NHS (e.g., 5 kDa)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Protein Preparation: Prepare a 10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
PEGylation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 10 to 20-fold molar excess is a good starting point).
-
Slowly add the PEG solution to the stirring BSA solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Reaction Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted PEG-NHS. Incubate for 30 minutes at room temperature.
-
Purification: Proceed immediately to purification of the PEGylated BSA, typically using size-exclusion chromatography (SEC) to remove unreacted PEG and quenching agent, followed by ion-exchange chromatography (IEX) to separate PEGylated species from unreacted BSA.[][15]
Site-Specific PEGylation of a Cysteine-Mutant Protein with Maleimide-PEG
This protocol outlines the site-specific PEGylation of a protein engineered to contain a single reactive cysteine residue.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide (e.g., 20 kDa)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Degassing equipment (optional, for oxygen-sensitive proteins)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the reaction buffer. The presence of a chelating agent like EDTA is recommended to prevent disulfide bond formation.
-
If the cysteine residue is oxidized or part of a disulfide bond, a mild reducing agent like TCEP can be added (e.g., 10-fold molar excess over protein) and incubated for 30-60 minutes at room temperature prior to adding the PEG reagent.[8]
-
-
PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.
-
PEGylation Reaction:
-
Add the dissolved PEG-maleimide to the protein solution at a 5 to 10-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Reaction Quenching: Add an excess of the quenching solution (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted PEG-maleimide. Incubate for 30-60 minutes.
-
Purification: Purify the PEGylated protein using SEC to remove excess PEG reagent and quenching agent, followed by IEX if necessary to separate from any unreacted protein.
Characterization of PEGylated Proteins
SDS-PAGE is a fundamental technique to qualitatively assess the outcome of a PEGylation reaction. The covalent attachment of PEG increases the molecular weight of the protein, resulting in a noticeable shift in its migration on the gel.
Procedure:
-
Prepare samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated fractions.
-
Mix the samples with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage (e.g., a 4-12% gradient gel is often suitable for resolving PEGylated proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.
-
Observation: A successful PEGylation will result in the appearance of new bands at higher apparent molecular weights corresponding to the mono-, di-, and poly-PEGylated species. The purified PEGylated protein should appear as a single, higher molecular weight band. It is important to note that PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest, leading to an overestimation of the apparent molecular weight.[16]
SEC separates molecules based on their hydrodynamic radius. It is a powerful tool for separating PEGylated proteins from unreacted protein and excess PEG reagent.
Procedure:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable mobile phase (e.g., PBS).
-
Inject the PEGylation reaction mixture or purified sample onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Elution Profile: PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein. Unreacted PEG reagent will typically elute much later.[][17]
IEX separates proteins based on their net surface charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin. This technique is particularly useful for separating different PEGylated species (e.g., mono- vs. di-PEGylated) and positional isomers.[15][18]
Procedure:
-
Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the desired pH of the separation.
-
Equilibrate the column with a low-salt starting buffer.
-
Load the sample onto the column.
-
Elute the bound proteins using a salt gradient (e.g., increasing NaCl concentration).
-
Elution Profile: Un-PEGylated protein will typically bind more strongly to the resin than its PEGylated counterparts. Species with a higher degree of PEGylation will elute earlier in the gradient due to increased charge shielding.
MALDI-TOF MS is a key technique for determining the precise molecular weight of the PEGylated protein and thus confirming the degree of PEGylation (the number of PEG molecules attached).
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analysis: Analyze the sample in the mass spectrometer.
-
Data Interpretation: The resulting mass spectrum will show a series of peaks. The mass difference between adjacent peaks in a series of PEGylated species will correspond to the molecular weight of the attached PEG moiety. This allows for the unambiguous determination of the number of PEG chains conjugated to the protein.
Conclusion
PEGylation is a powerful and versatile technology for improving the therapeutic properties of protein drugs. A thorough understanding of the underlying chemical principles, strategic considerations for site-specific modification, and the appropriate analytical techniques for characterization are paramount for the successful development of a PEGylated biopharmaceutical. By carefully controlling the PEGylation process and rigorously characterizing the resulting conjugate, researchers and drug developers can unlock the full potential of this transformative technology to create safer and more effective protein-based medicines.
References
- 1. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. youtube.com [youtube.com]
- 7. scielo.br [scielo.br]
- 8. Site-Specific Protein PEGylation: Application to Cysteine Analogs of Recombinant Human Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific PEGylation of engineered cysteine analogues of recombinant human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers [arca.fiocruz.br]
- 17. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols for m-PEG3-succinimidyl carbonate in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG3-succinimidyl carbonate in ADC Development
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This compound is a discrete, hydrophilic linker designed for the development of ADCs.
This linker features two key functional groups:
-
Succinimidyl Carbonate: An amine-reactive group that forms a stable carbamate (B1207046) bond with primary amines, predominantly the ε-amino group of lysine (B10760008) residues on the surface of an antibody.[1] This method of conjugation is robust and well-established in bioconjugation chemistry.
-
m-PEG3 Moiety: A short, monodisperse polyethylene (B3416737) glycol (PEG) chain with three repeating ethylene (B1197577) glycol units. This hydrophilic spacer offers several advantages in ADC design:
-
Enhanced Solubility: The PEG chain increases the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[2][]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the hydrophobic payload, potentially reducing clearance rates and prolonging the ADC's circulation half-life.[2][4]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, thereby reducing the immunogenicity of the ADC.[2][]
-
Discrete Length: As a monodisperse linker, this compound ensures the production of more homogeneous ADCs, which is a critical quality attribute for therapeutic agents.[2]
-
The use of a short PEG chain like PEG3 represents a balance between improving the physicochemical properties of the ADC and maintaining high potency, as longer PEG chains can sometimes sterically hinder the interaction of the payload with its intracellular target.[4][5]
Data Presentation: Impact of Short PEG Linkers on ADC Properties
While specific data for this compound is not extensively published in direct comparative studies, the following tables illustrate the expected trends based on data from ADCs constructed with short, discrete PEG linkers. This data is intended to be representative and highlights the general impact of incorporating a short PEG spacer.
Table 1: Influence of Short PEG Linkers on Drug-to-Antibody Ratio (DAR) and ADC Stability
| Linker Type | Typical Molar Excess of Linker | Resulting Average DAR | Aggregation Tendency | Reference |
| Non-PEGylated | 5-10 fold | 3-4 | Higher | [6] |
| m-PEG3 (Illustrative) | 5-10 fold | 3.5-4.5 | Lower | [7] |
| m-PEG4 | 5-10 fold | 3.5-5 | Low | [8] |
| m-PEG8 | 5-10 fold | 4-6 | Low | [8] |
Note: The resulting DAR is dependent on several factors including the antibody, reaction conditions, and the nature of the drug-linker. The data presented is illustrative of general trends.
Table 2: Impact of Short PEG Linkers on In Vitro Cytotoxicity
| ADC Target | Cell Line | Linker | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Non-PEGylated | 15 | [4] |
| HER2 | SK-BR-3 | m-PEG3 (Illustrative) | 18-25 | [4][5] |
| HER2 | SK-BR-3 | m-PEG4 | 20-30 | [4] |
| CD30 | Karpas 299 | Non-PEGylated | 0.5 | [5] |
| CD30 | Karpas 299 | m-PEG3 (Illustrative) | 0.6-0.8 | [5] |
| CD30 | Karpas 299 | m-PEG8 | 0.7-1.0 | [5] |
Note: IC50 values are highly dependent on the payload, cell line, and exposure time. A slight increase in IC50 with short PEG linkers can be observed, but potency is generally maintained.
Table 3: Impact of Short PEG Linkers on In Vivo Pharmacokinetics and Efficacy
| ADC Target | Tumor Model | Linker | Plasma Clearance | Tumor Growth Inhibition (%) | Reference |
| HER2 | NCI-N87 Xenograft | Non-PEGylated | Higher | 60 | [5] |
| HER2 | NCI-N87 Xenograft | m-PEG3 (Illustrative) | Moderate | 70-80 | [4][5] |
| HER2 | NCI-N87 Xenograft | m-PEG4 | Lower | 85 | [5] |
| CD30 | Karpas 299 Xenograft | Non-PEGylated | Higher | 55 | [9] |
| CD30 | Karpas 299 Xenograft | m-PEG3 (Illustrative) | Moderate | 65-75 | [9] |
| CD30 | Karpas 299 Xenograft | m-PEG8 | Lower | 80 | [9] |
Note: In vivo efficacy is influenced by a combination of factors including pharmacokinetics, tumor penetration, and in vitro potency. Improved pharmacokinetics with PEG linkers often leads to enhanced overall efficacy.
Experimental Protocols
The following protocols provide a general framework for the development of ADCs using this compound. Optimization of these protocols is recommended for each specific antibody and payload combination.
Protocol for Antibody-Drug Conjugation
This protocol describes the conjugation of a drug-linker complex, where the drug has been pre-functionalized with this compound, to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Drug-m-PEG3-succinimidyl carbonate conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Drug-Linker Preparation:
-
Allow the vial of the Drug-m-PEG3-succinimidyl carbonate conjugate to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the Drug-m-PEG3-succinimidyl carbonate stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 4 hours at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and quenching buffer by SEC or TFF.
-
The ADC should be buffer exchanged into a formulation buffer (e.g., PBS, pH 7.4).
-
Protocol for ADC Characterization
3.2.1 Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for the determination of the number of conjugated drug-linkers.[10]
-
3.2.2 Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC):
-
SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Protocol for In Vitro Cytotoxicity Assay
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Add the diluted ADC or antibody to the cells. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Reaction of this compound with an Antibody
Caption: Reaction of this compound with a lysine residue on an antibody.
Experimental Workflow for ADC Development
Caption: Workflow for the synthesis, characterization, and evaluation of an ADC.
Signaling Pathway for a HER2-Targeted ADC
References
- 1. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates | MDPI [mdpi.com]
- 2. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
Optimizing m-PEG3-Succinimidyl Carbonate Reactions: A Guide to Buffer Conditions and Protocols
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the recommended buffer conditions for m-PEG3-succinimidyl carbonate reactions. These detailed application notes and protocols provide critical information for achieving optimal results in PEGylation, a key process in enhancing the therapeutic properties of biomolecules.
The this compound (m-PEG3-SC) reagent is a valuable tool for covalently attaching polyethylene (B3416737) glycol (PEG) to proteins, peptides, and other amine-containing molecules. This modification can improve a molecule's solubility, stability, and pharmacokinetic profile. However, the success of the PEGylation reaction is highly dependent on the reaction conditions, particularly the composition and pH of the buffer.
The Critical Role of Buffer Conditions
The reaction between the succinimidyl carbonate group of m-PEG3-SC and a primary amine on a biomolecule is a nucleophilic acyl substitution. This reaction is in direct competition with the hydrolysis of the succinimidyl carbonate, which renders the PEG reagent inactive. The pH of the reaction buffer is the most critical factor influencing the rates of these two competing reactions.
An optimal pH balances the nucleophilicity of the amine and the stability of the succinimidyl carbonate ester. While a higher pH increases the concentration of the deprotonated, more nucleophilic amine, it also significantly accelerates the rate of hydrolysis of the NHS ester.[1]
Recommended Buffer Systems:
For successful this compound reactions, non-amine, non-nucleophilic buffers are essential to avoid competing reactions.[1] The following buffer systems are recommended:
-
Phosphate-buffered saline (PBS)
-
Sodium Bicarbonate/Carbonate Buffer
-
Borate Buffer
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Buffers to Avoid:
Buffers containing primary amines will compete with the target molecule for reaction with the m-PEG3-SC, leading to significantly lower conjugation yields. Therefore, the following buffers should be strictly avoided:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Quantitative Data on Reaction Parameters
The efficiency of the PEGylation reaction is influenced by several factors, including pH, temperature, and buffer concentration. The following tables summarize key quantitative data to guide the optimization of your experiments.
| Parameter | Recommended Range/Value | Rationale | Citation |
| Optimal pH | 8.3 - 8.5 | Balances efficient amine acylation with minimal hydrolysis of the succinimidyl carbonate ester.[1] | [1] |
| Functional pH Range | 7.2 - 9.0 | A broader range where the reaction can proceed, though yields may be suboptimal.[1] | [1] |
| Buffer Concentration | 50 - 100 mM | Provides sufficient buffering capacity to maintain the desired pH throughout the reaction.[1] | [1] |
| pH | NHS Ester Half-life (Generic) | Implication for m-PEG3-SC Reactions | Citation |
| 7.0 | ~4-5 hours (at 4°C) | Slower reaction rate due to lower amine nucleophilicity, but higher reagent stability. | [1] |
| 8.0 | ~1 hour (at 25°C) | A good compromise between reaction rate and reagent stability. | [2] |
| 8.5 | Significantly shorter than at pH 8.0 | Faster reaction rate but also a much faster rate of hydrolysis, requiring prompt reaction setup. | [3] |
| > 8.6 | Very short | Rapid hydrolysis of the succinimidyl carbonate ester, leading to low conjugation yields.[1] | [1] |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general starting point for the PEGylation of a protein. Conditions should be optimized for each specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers.
-
-
Prepare the m-PEG3-SC Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved m-PEG3-SC to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted m-PEG3-SC.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted m-PEG3-SC and byproducts by size-exclusion chromatography or another suitable purification method.
-
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker
References
Application Notes: Optimizing Molar Excess of m-PEG3-succinimidyl carbonate for Biomolecule Labeling
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely adopted strategy in drug development and research to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve pharmacokinetics, reduce immunogenicity, and increase stability.[1][2] The m-PEG3-succinimidyl carbonate is an amine-reactive PEGylation reagent. Its N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable carbamate (B1207046) or amide bond.[3][4][5]
The success of a PEGylation reaction is critically dependent on the molar excess of the PEG reagent relative to the biomolecule. This ratio, also known as the Degree of Labeling (DOL), dictates the extent of modification.[6] An insufficient molar excess may lead to a low yield of the desired conjugate, while an excessive amount can result in protein precipitation, loss of biological activity, or undesired side reactions.[6] These application notes provide a comprehensive guide to calculating the optimal molar excess of this compound and a detailed protocol for a typical labeling experiment.
Principle of the Reaction
The labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This results in the formation of a stable amide or carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][8]
The reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 is generally recommended.[6][7] Below this range, the primary amines are protonated and thus less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester accelerates significantly, competing with the desired labeling reaction and reducing efficiency.[7][9][10] It is also crucial to use buffers free of primary amines, such as Tris or glycine, as they will compete for the NHS ester.[11][12]
Calculating Molar Excess
The ideal molar excess is empirical and must be determined for each specific biomolecule and desired outcome. Key factors influencing the calculation include:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve a comparable degree of labeling due to slower reaction kinetics.[6][13]
-
Number of Available Amines: The number of lysine residues and the N-terminal amine on the protein surface will influence the potential sites of PEGylation.
-
Desired Degree of Labeling (DOL): The intended application will determine whether a low or high degree of PEGylation is desired.
Formula for Calculating the Mass of this compound:
Where:
-
Molar_Excess: The desired molar ratio of PEG reagent to protein.
-
Mass_Protein (mg): The mass of the protein to be labeled.
-
MW_Protein (Da): The molecular weight of the protein in Daltons.
-
MW_PEG (Da): The molecular weight of the this compound.
Recommended Starting Molar Excess Ratios
The following table provides general recommendations for initial experiments. These should be optimized for each specific application.[6]
| Protein Concentration | Recommended Molar Excess (PEG:Protein) | Rationale |
| > 5 mg/mL | 5- to 10-fold | Higher protein concentration drives more efficient labeling.[6] |
| 1-5 mg/mL | 10- to 20-fold | A common starting point for many labeling applications, including antibodies.[6][11] |
| < 1 mg/mL | 20- to 50-fold | A higher excess is needed to compensate for the reduced reaction kinetics at lower concentrations.[6][8] |
Experimental Protocols
This section outlines a general protocol for labeling a protein with this compound.
Materials and Reagents
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[6][7] (Ensure the buffer is amine-free).
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12]
-
Purification column (e.g., size-exclusion or gel filtration column).
-
Storage buffer (e.g., Phosphate-Buffered Saline, PBS).
Protocol for Protein PEGylation
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][12] The NHS ester hydrolyzes readily in aqueous solutions, so do not prepare stock solutions for storage.[12]
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[11][12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][12] The optimal time may vary depending on the protein and desired DOL.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[14] This will consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Characterization of the Conjugate:
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Reaction of m-PEG3-SC with a primary amine.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. M-PEG-succinimidyl carbonate | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. mPEG-SC, mPEG-NHS Supplier - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Succinimidyl acid PEG, mPEG-NHS [nanocs.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Purification of Proteins after Conjugation with m-PEG3-succinimidyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used biopharmaceutical technique to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, improve stability, and reduce immunogenicity. The m-PEG3-succinimidyl carbonate is an amine-reactive PEGylation reagent that forms a stable carbamate (B1207046) linkage with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts. Therefore, a robust purification strategy is essential to isolate the desired PEGylated protein with high purity. This document provides an overview of common purification strategies and detailed protocols for the purification of proteins after conjugation with this compound.
Principles of Purification
The choice of purification method depends on the physicochemical differences between the PEGylated protein and the contaminants. The covalent attachment of m-PEG3 changes the protein's properties in several ways that can be exploited for separation:
-
Size and Hydrodynamic Radius: PEGylation significantly increases the hydrodynamic radius of the protein, making Size Exclusion Chromatography (SEC) an effective purification method.
-
Surface Charge: The PEG molecule can shield the protein's surface charges, altering its isoelectric point (pI) and overall charge at a given pH. This change in charge allows for separation using Ion Exchange Chromatography (IEX) .[]
-
Hydrophobicity: The hydrophobicity of the protein may be altered upon PEGylation, which can be utilized for separation by Hydrophobic Interaction Chromatography (HIC) . HIC is often used as a polishing step.[][2]
Experimental Protocols
General Considerations
-
Buffer Exchange: Prior to purification, it is often necessary to perform a buffer exchange to remove any components from the conjugation reaction that may interfere with the chosen chromatography method (e.g., high salt concentrations for IEX). This can be achieved using dialysis or diafiltration.
-
Analytical Characterization: It is crucial to have analytical methods in place to monitor the purification process and assess the purity of the final product. Common analytical techniques include SDS-PAGE, SEC-HPLC, and mass spectrometry.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger molecules, such as the PEGylated protein, will elute first, while smaller molecules, like the unreacted PEG and protein, will elute later.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Conjugated protein mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate (refer to the column manufacturer's instructions).
-
Sample Preparation: Centrifuge the conjugated protein mixture at 10,000 x g for 10 minutes to remove any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Loading: Inject the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. The choice of an anion or cation exchange resin depends on the pI of the protein and the desired pH of the separation. PEGylation often reduces the overall charge of the protein, causing it to elute at a different salt concentration than the unmodified protein.[3]
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI)
-
Chromatography system
-
Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange)
-
Conjugated protein mixture (buffer exchanged into Binding Buffer)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the IEX column with Binding Buffer until the UV baseline and conductivity are stable.
-
Sample Preparation: Ensure the conjugated protein mixture is in the Binding Buffer. Centrifuge and filter the sample as described for SEC.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified PEGylated protein. The PEGylated protein is expected to elute at a lower salt concentration than the unmodified protein. Pool the desired fractions.
Data Presentation
The following table summarizes representative quantitative data for the purification of PEGylated proteins using chromatographic methods. The actual yield and purity will depend on the specific protein, PEG reagent, and the optimization of the purification protocol.
| Protein | PEG Reagent | Purification Method | Purity Achieved | Reference |
| Lysozyme (B549824) | Methoxy-PEG-aldehyde | Cation Exchange Chromatography (CEX) | ~95% | [2] |
| Bovine Serum Albumin (BSA) | Maleimido-PEG (30 kDa) | Anion Exchange Chromatography (AEX) | >90% | [4] |
| Human Serum Albumin (HSA) | mPEG (20 kDa and 40 kDa) | Aqueous Two-Phase Separation (ATPS) | >99% | [5] |
Visualization of Workflows and Logic
Experimental Workflow
The following diagram illustrates the general workflow for the purification of a protein after conjugation with this compound.
Caption: Experimental workflow for protein PEGylation and purification.
Purification Method Selection Logic
The choice between SEC and IEX as the primary purification step depends on the specific characteristics of the protein and the PEGylation reaction.
Caption: Decision logic for selecting a primary purification method.
References
- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of m-PEG3-Succinimidyl Carbonate in PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.
Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) linkers is prevalent due to their ability to enhance the physicochemical properties of PROTAC molecules.[1][2] m-PEG3-succinimidyl carbonate is a short, hydrophilic PEG linker that provides a balance of flexibility and water solubility, making it an attractive choice for PROTAC synthesis.[3][] The terminal succinimidyl carbonate group is highly reactive towards primary amines, enabling the straightforward formation of stable carbamate (B1207046) linkages with amine-functionalized POI ligands or E3 ligase ligands.[5]
These application notes provide detailed protocols and representative data for the use of this compound in the synthesis and evaluation of PROTACs.
Key Features of this compound
-
Hydrophilicity: The three ethylene (B1197577) glycol units enhance the aqueous solubility of the resulting PROTAC, which can improve cell permeability and bioavailability.[]
-
Defined Length and Flexibility: The short PEG chain offers a defined length and a degree of conformational flexibility that can be optimal for the formation of a productive ternary complex.[6]
-
Amine-Reactive Functionality: The succinimidyl carbonate group reacts efficiently and specifically with primary amines under mild conditions to form a stable carbamate bond.[5]
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound involves a two-step process. First, the linker is conjugated to one of the ligands (either the POI ligand or the E3 ligase ligand) that possesses a free primary amine. Subsequently, the second ligand is coupled to the other end of the linker-ligand conjugate. The following diagram illustrates the overall experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m-PEG-Succinimidyl Carbonate, MW 5,000 | BroadPharm [broadpharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quenching m-PEG3-Succinimidyl Carbonate Reactions
Introduction
m-PEG3-succinimidyl carbonate is a methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) reagent functionalized with an N-hydroxysuccinimide (NHS) carbonate ester. This reagent is widely utilized in bioconjugation to covalently attach PEG chains to primary amine groups (-NH₂) present on proteins, peptides, antibodies, and other biomolecules. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[1][2]
The succinimidyl carbonate group is highly reactive towards nucleophilic primary amines, forming a stable carbamate (B1207046) linkage.[3][4] The reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5).[5] However, a significant competing reaction is the hydrolysis of the NHS ester, where the reagent reacts with water, rendering it inactive.[6] The rate of this hydrolysis increases with pH.[1][7]
Quenching is a critical step in a PEGylation reaction. It involves the addition of a reagent to terminate the reaction by consuming any unreacted this compound. This prevents unwanted side reactions or further modification of the target molecule and ensures a more homogenous product. The choice of quenching agent and a defined quenching protocol are essential for reproducible and controlled bioconjugation.
Mechanism of Reaction and Quenching
The primary reaction involves the nucleophilic attack of a primary amine on the succinimidyl carbonate, leading to the formation of a carbamate bond and the release of N-hydroxysuccinimide (NHS). To quench the reaction, a small molecule containing a primary amine is added in excess. This quenching agent reacts with the remaining this compound, effectively stopping the PEGylation of the target molecule.
Below is a diagram illustrating the reaction and quenching process.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of m-PEG3-Succinimidyl Carbonate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-succinimidyl carbonate is a short, hydrophilic, amine-reactive crosslinker commonly utilized in bioconjugation, particularly for modifying proteins, peptides, and other biomolecules. The methoxy-terminated triethylene glycol (m-PEG3) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the succinimidyl carbonate group efficiently reacts with primary amines to form stable carbamate (B1207046) linkages. Accurate characterization of both the this compound reagent and the final conjugate is critical to ensure the quality, consistency, and efficacy of the modified biomolecule.
These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound and its protein conjugates.
Characterization of this compound Reagent
It is essential to verify the identity, purity, and reactivity of the this compound reagent prior to its use in conjugation reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₈ | [1] |
| Molecular Weight | 305.28 g/mol | [1] |
| Appearance | White to off-white solid or oil | [2] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [2] |
| Purity (Typical) | ≥95% | [3] |
Identity and Purity Assessment
The identity and purity of the this compound reagent are typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the this compound reagent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
A representative ¹H NMR spectrum of a similar PEG derivative shows characteristic peaks for the PEG backbone and the succinimidyl group.[4]
Mass spectrometry is used to confirm the molecular weight of the this compound reagent.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the reagent in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.
-
Mass Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the theoretical mass. The theoretical exact mass of C₁₂H₁₉NO₈ is 305.11 g/mol .[1]
HPLC is employed to determine the purity of the this compound reagent.
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation: Prepare a stock solution of the reagent in a suitable solvent (e.g., acetonitrile) and dilute it to an appropriate concentration for UV detection.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
-
Injection: Inject a known volume of the sample (e.g., 10 µL).
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area. A typical purity specification for this reagent is ≥95%.[3]
Reactivity and Stability Assessment
The succinimidyl carbonate group is susceptible to hydrolysis, which competes with the desired conjugation reaction. Therefore, understanding the stability of the reagent is crucial for optimizing the conjugation process.
Table 2: Hydrolysis Half-life of Succinimidyl Carbonate PEG Ester
| pH | Temperature (°C) | Half-life (minutes) |
| 8.0 | 25 | ~20 |
Note: The hydrolysis half-life is dependent on the specific reaction conditions.
Conjugation of this compound to a Protein
This section provides a general protocol for the conjugation of this compound to a model protein, such as a monoclonal antibody (mAb).
Experimental Protocol: Protein Conjugation
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer at a pH of 7.5-8.5 (e.g., 100 mM sodium bicarbonate buffer). Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Caption: Workflow for the conjugation of m-PEG3-SC to a protein.
Characterization of this compound Conjugates
After conjugation and purification, the resulting PEGylated protein must be thoroughly characterized to determine the degree of PEGylation, identify conjugation sites, and assess purity and stability.
Degree of PEGylation
The degree of PEGylation, or the average number of PEG molecules conjugated to each protein molecule, is a critical quality attribute.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a widely used technique to determine the molecular weight of the conjugate and, consequently, the degree of PEGylation.[5][6]
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation: Mix the purified conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid). Spot the mixture onto the MALDI target plate and allow it to dry.
-
Instrument Setup: Calibrate the mass spectrometer using standards of known molecular weights.
-
Data Acquisition: Acquire the mass spectrum in linear mode.
-
Data Analysis: Compare the mass spectrum of the native protein with that of the PEGylated protein. The mass shift corresponds to the mass of the attached PEG molecules. The number of peaks in the conjugate's mass spectrum can indicate the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).
Table 3: Representative MALDI-TOF MS Data for a PEGylated Antibody
| Species | Observed Mass (Da) | Mass Shift (Da) | Degree of PEGylation |
| Native mAb | 150,000 | - | 0 |
| Mono-PEGylated mAb | 150,305 | 305 | 1 |
| Di-PEGylated mAb | 150,610 | 610 | 2 |
Note: These are illustrative data. The actual mass will vary depending on the protein and the PEG reagent.
¹H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of a characteristic protein peak with the integral of the repeating ethylene (B1197577) glycol units of the PEG chain.[7][8]
Experimental Protocol: ¹H NMR for Degree of PEGylation
-
Sample Preparation: Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic peak of the PEG backbone (around 3.6 ppm) and a well-resolved aromatic proton peak from the protein (e.g., from tyrosine or phenylalanine residues between 6.8 and 7.4 ppm). The ratio of these integrals, corrected for the number of protons, can be used to calculate the average number of PEG chains per protein molecule.
Purity and Aggregation State
SEC is a powerful technique for separating proteins based on their hydrodynamic radius. It is used to assess the purity of the conjugate and to quantify the presence of aggregates.[9][10]
Experimental Protocol: Size-Exclusion Chromatography
-
Chromatographic System:
-
Column: A suitable SEC column for protein separation.
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
Detection: UV at 280 nm.
-
-
Sample Injection: Inject a known amount of the purified conjugate.
-
Data Analysis: The PEGylated protein will elute earlier than the unconjugated protein due to its larger size. Integrate the peak areas to determine the percentage of monomer, aggregate, and any remaining unconjugated protein.
Table 4: Representative SEC Data for a PEGylated Antibody
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 8.5 | 5.2 | Aggregate |
| 2 | 10.2 | 94.1 | Monomeric Conjugate |
| 3 | 12.1 | 0.7 | Fragment/Low MW Impurity |
Note: These are illustrative data. Retention times will vary based on the specific column and conditions.
Caption: Analytical workflow for the characterization of PEG-protein conjugates.
RP-HPLC can be used to assess the purity of the conjugate and to separate different PEGylated isoforms.[11][12][13]
Experimental Protocol: Reversed-Phase HPLC
-
Chromatographic System:
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A shallow gradient of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Injection: Inject the purified conjugate.
-
Data Analysis: The retention time of the PEGylated protein will typically be shorter than that of the native protein due to the hydrophilic nature of the PEG chain. Different positional isomers of the PEGylated protein may also be resolved.
Conclusion
The characterization of this compound and its conjugates is a multi-faceted process that requires a combination of analytical techniques. The protocols and data presented in these application notes provide a framework for researchers to ensure the quality and consistency of their PEGylated biomolecules. Careful characterization at each stage, from the starting reagent to the final conjugate, is paramount for the successful development of novel biotherapeutics and research tools.
References
- 1. This compound | C12H19NO8 | CID 51340961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 477775-77-2 | BroadPharm [broadpharm.com]
- 3. chemsrc.com [chemsrc.com]
- 4. rsc.org [rsc.org]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage of m-PEG3-Succinimidyl Carbonate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-succinimidyl carbonate is a valuable crosslinking reagent utilized in bioconjugation, particularly for the pegylation of proteins, peptides, and other amine-containing molecules. The stability of this reagent is paramount to ensure reproducible and efficient conjugation. This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound conjugates. The primary degradation pathway for the succinimidyl carbonate group is hydrolysis, which is significantly influenced by temperature and pH.[1][2] The polyethylene (B3416737) glycol (PEG) backbone is susceptible to oxidative degradation. Proper storage is therefore critical to maintain the integrity and reactivity of the molecule.
Recommended Long-Term Storage Conditions
To ensure the long-term stability and functionality of this compound, it is imperative to adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of hydrolytic and enzymatic degradation. |
| Atmosphere | Dry, inert gas (e.g., Nitrogen or Argon) | Prevents moisture-induced hydrolysis of the succinimidyl carbonate ester and oxidation of the PEG backbone.[1] |
| Light Exposure | In the dark (e.g., amber vial) | Protects the molecule from potential photodegradation. |
| Form | Solid (lyophilized powder) | The solid form is significantly more stable than solutions. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold product, which would accelerate hydrolysis.[1] |
Degradation Pathways
Understanding the potential degradation pathways is crucial for designing appropriate stability studies and interpreting the results.
dot
Caption: Primary degradation pathways for this compound.
Quantitative Stability Data
The stability of the succinimidyl carbonate ester is highly dependent on pH and temperature. The following table summarizes the hydrolysis half-life of a generic PEG-succinimidyl carbonate (PEG-SC) under various conditions.
| pH | Temperature (°C) | Hydrolysis Half-life (minutes) |
| 8.0 | 25 | 20.4 |
| 7.0 | 25 | ~61.2 (estimated) |
| 8.6 | 4 | >60 (qualitative)[2] |
Note: As a general rule, the half-life of an NHS ester triples for every one-unit decrease in pH.
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol is designed to assess the stability of this compound under recommended storage conditions over an extended period.
dot
Caption: Workflow for a long-term stability study.
Materials:
-
This compound (solid form)
-
Amber glass vials with screw caps
-
Desiccator with desiccant
-
-20°C freezer
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
1-Naphthylmethylamine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Aliquot approximately 5 mg of this compound into pre-labeled amber glass vials. Purge each vial with a dry, inert gas (e.g., nitrogen or argon) before sealing tightly.
-
Storage: Place the vials in a desiccator and store them in a -20°C freezer.
-
Time Points: At designated time points (e.g., 0, 3, 6, 12, 18, and 24 months), remove one vial for analysis.
-
Analysis:
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of the this compound in anhydrous acetonitrile.
-
Quantify the amount of active succinimidyl carbonate using the HPLC method described in Protocol 3.
-
Analyze the sample for the appearance of degradation products.
-
-
Data Evaluation: Compare the purity and concentration of the active ester at each time point to the initial (T=0) measurement to determine the degradation rate and establish a shelf-life.
Protocol 2: Accelerated Stability Study
This protocol uses elevated temperatures to accelerate the degradation of this compound, allowing for a more rapid estimation of its shelf-life under recommended storage conditions using the Arrhenius equation.
dot
Caption: Workflow for an accelerated stability study.
Materials:
-
Same as Protocol 1
-
Temperature-controlled chambers or ovens (4°C, 25°C, 40°C)
Procedure:
-
Sample Preparation: Prepare aliquots as described in Protocol 1.
-
Storage: Place sets of vials in temperature-controlled chambers at 4°C, 25°C, and 40°C.
-
Time Points: The frequency of sampling will depend on the storage temperature. For example:
-
40°C: 0, 1, 2, 4, 8, 12 weeks
-
25°C: 0, 2, 4, 8, 12, 24 weeks
-
4°C: 0, 4, 8, 12, 24, 52 weeks
-
-
Analysis: Analyze the samples at each time point as described in Protocol 1.
-
Data Evaluation:
-
For each temperature, plot the percentage of remaining active this compound versus time to determine the degradation rate constant (k).
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln(k)) against the inverse of the absolute temperature (1/T).
-
Extrapolate the linear regression to the recommended storage temperature (-20°C, which is 253.15 K) to predict the degradation rate constant and estimate the shelf-life.
-
Protocol 3: HPLC Method for Quantification of Active Succinimidyl Carbonate
This method involves the derivatization of the active succinimidyl carbonate with 1-naphthylmethylamine to form a stable, UV-active carbamate, allowing for accurate quantification by HPLC.[3][4]
Materials:
-
This compound sample
-
1-Naphthylmethylamine solution (e.g., 10 mg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 analytical column
Procedure:
-
Derivatization:
-
Prepare a solution of the this compound sample in anhydrous acetonitrile.
-
To a known volume of the sample solution, add an excess of the 1-naphthylmethylamine solution.
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the derivatized product. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
The derivatized m-PEG3-carbamate will have a distinct retention time.
-
Create a calibration curve using known concentrations of a derivatized this compound standard to quantify the amount of active ester in the unknown samples. The peak area of the derivatized product is proportional to the concentration of the active succinimidyl carbonate in the original sample.
-
Conclusion
The long-term stability of this compound is crucial for its successful application in bioconjugation. By adhering to the recommended storage conditions of -20°C or below in a dry, inert atmosphere and away from light, the integrity of the reagent can be maintained. The provided protocols for long-term and accelerated stability studies, along with the quantitative HPLC method, offer a comprehensive framework for researchers and drug development professionals to assess and ensure the quality and shelf-life of their this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. HPLC method validation studies on a specific assay for monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with m-PEG3-succinimidyl carbonate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions with m-PEG3-succinimidyl carbonate. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, such as this compound, and a primary amine is between 7.2 and 8.5.[1] A more specific optimal range is often cited as 8.3 to 8.5.[1]
Q2: Why is pH so critical for this reaction?
The success of the conjugation reaction relies on a delicate balance influenced by pH. The target primary amine (-NH₂) must be in a deprotonated state to act as an effective nucleophile and attack the succinimidyl carbonate group.[1] At a lower pH, the amine group is protonated (-NH₃⁺) and thus non-reactive.[1] Conversely, at a higher pH, the this compound becomes highly susceptible to hydrolysis, where it reacts with water instead of the intended amine, leading to reduced conjugation efficiency.[1]
Q3: What are the consequences of using a pH that is too low or too high?
-
Too Low (pH < 7.0): The concentration of the nucleophilic primary amine is insufficient for the reaction to occur efficiently, which results in little to no conjugation.[1]
-
Too High (pH > 8.6): The rate of hydrolysis of the succinimidyl carbonate group increases significantly.[1] This competing reaction consumes the reagent, leading to a low yield of the desired conjugate.[1]
Q4: Which buffers are recommended, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound.
| Recommended Buffers | Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 20-100 mM | 7.2-8.0 | Commonly used and provides good buffering capacity. |
| Sodium Bicarbonate | 100 mM | 8.3-8.5 | Ideal for achieving the optimal reaction pH.[1] |
| Borate (B1201080) Buffer | 50 mM | 8.0-9.0 | A suitable alternative for maintaining a slightly alkaline pH. |
| HEPES | 50-100 mM | 7.2-8.2 | Can be used, but ensure the formulation is free of primary amines. |
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule and significantly lower the conjugation yield.[1]
Q5: How does the stability of this compound change with pH?
The stability of the succinimidyl carbonate group is highly dependent on pH due to the competing hydrolysis reaction. The half-life of the reagent decreases significantly as the pH increases. The following table provides an estimate of the hydrolysis half-life of a generic PEG-Succinimidyl Carbonate (SC) at various pH values at 25°C.
| pH | Estimated Hydrolysis Half-life (minutes) |
| 7.0 | ~183.6 |
| 7.5 | ~61.2 |
| 8.0 | 20.4[2] |
| 8.5 | ~6.8 |
| 9.0 | < 9[2] |
Note: The half-life at pH 8.0 is based on provided data for a generic PEG-Succinimidyl Carbonate (SC).[2] The other values are estimated based on the general rule that the half-life of an NHS ester triples for every one-unit decrease in pH.[2]
Troubleshooting Guide for Low Conjugation Efficiency
Low or inconsistent conjugation yield is a common problem. The following guide provides a systematic approach to troubleshooting.
Problem: Low or No Conjugation Product Observed
Caption: A decision tree for troubleshooting low conjugation yield.
Possible Cause 1: Inactive (Hydrolyzed) Reagent
-
Explanation: this compound is sensitive to moisture. If the reagent has been improperly stored or exposed to moisture, it will hydrolyze and become non-reactive.[1]
-
Solution: Use a fresh vial of this compound. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[3]
Possible Cause 2: Suboptimal Reaction pH
-
Explanation: As detailed in the FAQs, an incorrect pH will either render the primary amines on the target molecule non-nucleophilic (too low) or lead to rapid hydrolysis of the PEG reagent (too high).[1]
-
Solution: Carefully prepare a fresh reaction buffer and verify that the pH is within the optimal 7.2-8.5 range using a calibrated pH meter.[1]
Possible Cause 3: Incompatible Buffer Components
-
Explanation: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule for the PEG reagent.[1]
-
Solution: If your biomolecule is in an incompatible buffer, perform a buffer exchange into a recommended amine-free buffer such as PBS, bicarbonate, or borate prior to the conjugation reaction.[1]
Possible Cause 4: Insufficient Molar Excess of PEG Reagent
-
Explanation: To ensure efficient conjugation, especially with the competing hydrolysis reaction, a molar excess of the this compound is required.
-
Solution: Increase the molar excess of the PEG reagent. A 5- to 20-fold molar excess is a common starting point for protein solutions greater than 2 mg/mL.[4] For more dilute solutions, a greater molar excess may be necessary to achieve the desired level of conjugation.[3][4]
Possible Cause 5: Low Concentration of Biomolecule
-
Explanation: The concentration of the target biomolecule can impact the reaction kinetics. Labeling reactions with dilute protein solutions may require a greater fold molar excess of the PEG reagent to achieve the same level of incorporation.[3]
-
Solution: If possible, increase the concentration of your biomolecule in the reaction mixture. For proteins, concentrations of 1-10 mg/mL are often recommended.[3]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. The molar excess of the PEG reagent and reaction time may need to be optimized for your specific application.
Materials:
-
Protein (or other amine-containing biomolecule) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein: Ensure the protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[3]
-
Preparation of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the dissolved PEG reagent to the protein solution while gently vortexing.[3] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG reagent. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted PEG reagent and quenching buffer using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate using appropriate techniques such as SDS-PAGE to confirm an increase in molecular weight and UV-Vis spectroscopy or HPLC to determine the degree of labeling.
Caption: A general experimental workflow for protein conjugation.
References
How to prevent hydrolysis of m-PEG3-succinimidyl carbonate during reaction.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and optimization strategies for reactions involving m-PEG3-succinimidyl carbonate (m-PEG3-SC). The primary challenge in using N-hydroxysuccinimide (NHS) esters like m-PEG3-SC in aqueous media is the competing hydrolysis reaction, which can significantly lower conjugation efficiency. This document offers detailed answers to common questions and solutions to problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PEGylation reagent used to covalently attach a methoxy-triethylene glycol (m-PEG3) chain to molecules containing primary amine (-NH₂) groups, such as proteins, peptides, or antibodies. The succinimidyl carbonate group is a type of N-hydroxysuccinimide (NHS) ester that reacts with unprotonated primary amines to form a stable carbamate (B1207046) (urethane) linkage. This process, known as PEGylation, is often used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.
Q2: What is hydrolysis in this context and why is it a critical problem?
A2: Hydrolysis is a chemical reaction where the succinimidyl carbonate (NHS ester) group of m-PEG3-SC reacts with water.[1] This reaction is a major competitor to the desired conjugation reaction with the target amine. The product of hydrolysis is an unreactive carboxylic acid, which renders the PEG reagent incapable of coupling to your target molecule.[1] This directly reduces the yield of the desired PEGylated product.
Q3: What are the most critical factors that influence the rate of hydrolysis?
A3: Several factors significantly impact the rate of hydrolysis:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH.[2] While a slightly alkaline pH is needed for the amine reaction, a pH above 8.5-9.0 will heavily favor hydrolysis.[3][4]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[5]
-
Time: The longer the m-PEG3-SC reagent is exposed to an aqueous environment, the greater the extent of hydrolysis.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your PEGylation reaction.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Explanation | Recommended Solution |
| Rapid Reagent Hydrolysis | The NHS ester on the m-PEG3-SC is moisture-sensitive and has a finite half-life in aqueous buffers.[5][7] If the reaction conditions (especially pH) are not optimal, a significant portion of the reagent will be inactivated by water before it can react with your target molecule.[4] | Optimize pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[6] A common starting point is pH 8.3-8.5.[3][8] Control Temperature: Perform the reaction at 4°C or on ice to slow the rate of hydrolysis, especially for longer reaction times.[5][6] Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.[4][5] Work Quickly: Prepare the m-PEG3-SC solution immediately before use and add it to the reaction mixture without delay.[5][7] |
| Inactive (Pre-hydrolyzed) Reagent | The solid m-PEG3-SC reagent may have been compromised by exposure to moisture during storage.[5] | Proper Storage: Store the reagent at -20°C in a desiccated environment.[2][7] Proper Handling: Before opening, always allow the vial to warm to room temperature to prevent moisture from condensing on the cold powder.[2][5] |
| Incorrect Buffer Used | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule, drastically reducing the yield.[4][6] | Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate.[4] If your protein is in an incompatible buffer, perform a buffer exchange prior to the reaction.[4] |
| Insufficient Molar Excess of Reagent | Due to the competing hydrolysis reaction, a molar excess of the m-PEG3-SC reagent is required to drive the desired conjugation reaction forward. | Increase Molar Ratio: Start with a 5 to 20-fold molar excess of the PEG reagent over the target molecule. This may require further optimization for your specific application. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Explanation | Recommended Solution |
| Variable Reagent Activity | Preparing stock solutions of m-PEG3-SC in aqueous buffers or even in organic solvents like DMSO/DMF for storage is not recommended. The NHS ester will hydrolyze over time, even in anhydrous organic solvents if trace amounts of water are present.[7] | Prepare Fresh Solutions: Always dissolve the m-PEG3-SC reagent immediately before each experiment.[5][7] Discard any unused reconstituted reagent.[7] |
| pH Drift During Reaction | The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is weakly acidic. In poorly buffered solutions, this can cause the pH to drop during the reaction, slowing down the desired aminolysis reaction. | Use Adequate Buffer Concentration: Use a sufficient concentration of your buffer (e.g., 50-100 mM) to maintain a stable pH throughout the reaction.[4] |
Quantitative Data: Impact of pH on NHS Ester Stability
| pH | Temperature (°C) | Approximate Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [5][6] |
| 8.0 | 4 | ~1 hour | [4] |
| 8.0 | 25 | ~20 minutes | [2] |
| 8.6 | 4 | ~10 minutes | [5][6] |
| 9.0 | Not Specified | < 9 minutes | [2] |
Note: Succinimidyl carbonates (SC) are generally considered to be highly reactive NHS esters.[2][9]
Visual Guides
// Nodes Reagents [label="m-PEG3-SC + Protein-NH2", fillcolor="#F1F3F4", shape=cylinder]; Desired_Reaction [label="Aminolysis\n(pH 7.2-8.5)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Competing Reaction)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="PEGylated Protein\n(Stable Amide Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_PEG [label="Inactive PEG-Acid + NHS", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reagents -> Desired_Reaction [label="k_amine"]; Reagents -> Hydrolysis [label="k_hydrolysis\n(Increases with pH)"]; Desired_Reaction -> Conjugate; Hydrolysis -> Inactive_PEG; } DOT Caption: Competing reaction pathways for this compound.
// Nodes start [label="Low PEGylation Yield?", shape=diamond, fillcolor="#FBBC05"]; check_reagent [label="Was reagent stored at -20°C\nwith desiccant and warmed\nbefore opening?", shape=diamond, fillcolor="#F1F3F4"]; check_buffer [label="Is buffer amine-free\n(e.g., PBS, Borate)?", shape=diamond, fillcolor="#F1F3F4"]; check_ph [label="Is reaction pH between 7.2-8.5?", shape=diamond, fillcolor="#F1F3F4"]; check_prep [label="Was reagent solution\nprepared immediately before use?", shape=diamond, fillcolor="#F1F3F4"];
cause_storage [label="Root Cause:\nReagent likely hydrolyzed\ndue to moisture.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_buffer [label="Root Cause:\nCompeting reaction\nwith buffer amines.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_ph [label="Root Cause:\nHydrolysis is too fast (pH > 8.5)\nor Aminolysis is too slow (pH < 7.2).", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_prep [label="Root Cause:\nReagent hydrolyzed in solution\nbefore reacting with target.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_storage [label="Solution:\nUse a fresh vial of reagent\nand handle properly.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer [label="Solution:\nPerform buffer exchange\ninto a non-amine buffer.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Solution:\nAdjust and verify buffer pH.\nConsider lowering temperature to 4°C.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_prep [label="Solution:\nAlways prepare reagent\nsolution immediately before use.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagent [label="Yes"]; check_reagent -> check_buffer [label="Yes"]; check_buffer -> check_ph [label="Yes"]; check_ph -> check_prep [label="Yes"];
check_reagent -> cause_storage [label="No"]; cause_storage -> solution_storage;
check_buffer -> cause_buffer [label="No"]; cause_buffer -> solution_buffer;
check_ph -> cause_ph [label="No"]; cause_ph -> solution_ph;
check_prep -> cause_prep [label="No"]; cause_prep -> solution_prep; } DOT Caption: Troubleshooting flowchart for low PEGylation yield.
Experimental Protocol: General Procedure for Protein PEGylation
This protocol provides a general framework for conjugating m-PEG3-SC to a protein containing primary amines. Optimization will be required for each specific application.
1. Materials and Reagent Preparation
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.5-8.5) at a concentration of 1-10 mg/mL.[3][8]
-
m-PEG3-SC Reagent: Allow the vial of m-PEG3-SC to equilibrate to room temperature before opening.
-
Organic Solvent: Anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8.0.
-
Purification System: Desalting column or size-exclusion chromatography (SEC) system equilibrated with a suitable storage buffer.
2. Reaction Procedure
-
Prepare Protein: Ensure the protein solution is at the desired concentration in the correct reaction buffer.
-
Dissolve m-PEG3-SC: Immediately before starting the reaction, dissolve the required amount of m-PEG3-SC in a minimal volume of anhydrous DMSO or DMF.[3][7] For example, prepare a 10 mM stock solution.
-
Initiate Reaction: Add the calculated volume of the m-PEG3-SC stock solution to the stirring protein solution. A 10-20 fold molar excess of the PEG reagent is a common starting point. The final concentration of organic solvent should ideally be less than 10% of the total reaction volume.[4]
-
Incubate: Allow the reaction to proceed for a set time and temperature. Common conditions are:
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] This will consume any unreacted m-PEG3-SC. Incubate for 15-30 minutes.
-
Purify Conjugate: Remove unreacted PEG reagent, quenching reagent, and NHS byproduct by purifying the reaction mixture using a desalting column or size-exclusion chromatography.[3][7]
-
Analyze and Store: Analyze the purified conjugate using appropriate techniques (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry) to determine the degree of PEGylation. Store the final product under conditions optimal for the protein's stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. creativepegworks.com [creativepegworks.com]
Technical Support Center: m-PEG3-Succinimidyl Carbonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing the reaction between m-PEG3-succinimidyl carbonate (m-PEG3-SC) and primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a primary amine?
The optimal pH for the reaction is a compromise between amine reactivity and the stability of the succinimidyl carbonate ester. A functional pH range is generally considered to be between 7.2 and 9.0.[1][2][3][4] For maximum efficiency, a more specific pH range of 8.3 to 8.5 is often recommended.[3]
Q2: Why is pH so critical for this reaction?
The success of the conjugation reaction hinges on a delicate, pH-dependent balance between two key factors:
-
Amine Nucleophilicity: The target primary amine (-NH₂) must be deprotonated to act as an effective nucleophile and attack the succinimidyl carbonate group.[2][3] At lower pH values, the amine is protonated (-NH₃⁺) and becomes non-reactive.[3]
-
Ester Hydrolysis: The succinimidyl carbonate group is susceptible to hydrolysis, a competing reaction where it reacts with water instead of the target amine. The rate of this hydrolysis reaction increases significantly at higher pH levels, which consumes the reagent and reduces conjugation efficiency.[3][5][6]
The optimal pH range maximizes the concentration of reactive, deprotonated amines while minimizing the rate of reagent hydrolysis.
Q3: What chemical reaction occurs between m-PEG3-SC and an amine?
The reaction is a nucleophilic acylation. The deprotonated primary amine attacks the carbonyl carbon of the succinimidyl carbonate. This results in the formation of a stable carbamate (B1207046) (urethane) bond between the PEG molecule and the amine-containing molecule, with N-hydroxysuccinimide (NHS) released as a byproduct.[7][8]
Q4: Which buffers should I use, and which should be avoided?
The choice of buffer is critical to avoid competing reactions. Buffers containing primary amines will react with the m-PEG3-SC reagent, significantly lowering the yield of your desired conjugate.[1][3][4]
| Buffer Type | Recommended Buffers | Buffers to AVOID |
| Rationale | These buffers are free of primary amines and provide good buffering capacity in the optimal pH range.[3] | These buffers contain primary amines that compete with the target molecule for reaction with the NHS ester.[1][9] |
| Examples | - Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]- Borate Buffer, pH 8.0-9.0[3]- Carbonate/Bicarbonate Buffer, pH 8.3-8.5[3]- HEPES Buffer (amine-free), pH 7.2-8.2[3] | - Tris (Tris-HCl)[1][3]- Glycine[1][3]- Any other buffer containing primary amine groups |
Data Presentation: pH vs. Reagent Stability
The primary competing reaction in this conjugation is the hydrolysis of the succinimidyl carbonate ester. The rate of hydrolysis is highly dependent on pH. The stability of the reagent is often measured by its half-life (t½), which is the time it takes for half of the reactive ester to be hydrolyzed. As pH increases, the half-life decreases dramatically.
| PEG-Ester Type | pH | Temperature (°C) | Hydrolysis Half-life (t½) |
| PEG-Succinimidyl Carbonate (SC) | 8.0 | 25 | 20.4 minutes [5] |
| Branched PEG-NHS | 7.4 | Not Specified | > 120 minutes[5][10] |
| Branched PEG-NHS | 9.0 | Not Specified | < 9 minutes[5][10] |
It is a general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | Incorrect Reaction pH (Too Low): At pH < 7.0, the concentration of reactive deprotonated primary amines is too low for the reaction to proceed efficiently.[3] | - Prepare fresh reaction buffer. - Carefully verify that the final pH of the reaction mixture is within the optimal 7.2-8.5 range. |
| Inactive (Hydrolyzed) Reagent: The m-PEG3-SC reagent is moisture-sensitive. If it has been exposed to moisture or stored improperly after being dissolved, it will hydrolyze and become non-reactive.[3][6][9] | - Always use a fresh vial of reagent or one that has been stored properly under dessication at -20°C. - Prepare the reagent stock solution in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution.[3][11] | |
| Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[1][3] | - Perform a buffer exchange (e.g., dialysis, desalting column) on your sample to transfer it into a recommended amine-free buffer like PBS or Borate buffer prior to the reaction.[11] | |
| Low and Inconsistent Yield | Rapid Reagent Hydrolysis (pH Too High): Even within the optimal range, hydrolysis is a significant competing reaction. If the pH exceeds 8.5-8.6, a large fraction of the reagent will be consumed by water.[3][4] | - Ensure the reaction pH does not exceed 8.5. - Consider performing the reaction at the lower end of the optimal range (e.g., pH 7.5-8.0) to slow both the conjugation and hydrolysis rates. - For very sensitive substrates, conduct the reaction at 4°C to decrease the rate of hydrolysis.[1] |
| pH Drift During Reaction: The reaction buffer may not have sufficient capacity to maintain a stable pH throughout the experiment. | - Use a buffer with a higher concentration (e.g., 100 mM) to ensure stable pH throughout the reaction. | |
| Insufficient Molar Excess of PEG Reagent: The ratio of PEG reagent to the amine-containing molecule is too low, especially if the protein concentration is low.[11] | - Increase the molar excess of the m-PEG3-SC reagent. For proteins, a 20-fold molar excess is a common starting point, but this may need to be optimized.[4][9] |
Experimental Protocols
General Protocol for Protein PEGylation with m-PEG3-SC
This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
1. Materials and Reagents:
-
Amine-containing molecule (e.g., protein): Purified and free of amine-containing contaminants.
-
This compound (m-PEG3-SC): Stored at -20°C under desiccation.
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0; or 100 mM sodium bicarbonate, pH 8.3.
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5.
-
Purification System: Dialysis cassettes, size-exclusion chromatography (SEC) column, or tangential flow filtration (TFF) system.
2. Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the chosen Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is cold (4°C) if the protein is temperature-sensitive.
-
-
m-PEG3-SC Reagent Preparation:
-
Allow the vial of m-PEG3-SC to equilibrate to room temperature before opening to prevent moisture condensation.[9][11]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of m-PEG3-SC in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Do not store unused stock solution.[11]
-
-
Conjugation Reaction:
-
Calculate the volume of the m-PEG3-SC stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a good starting point for proteins).[4][9]
-
While gently stirring the protein solution, add the calculated volume of m-PEG3-SC stock solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[4][11]
-
-
Incubation:
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris). Incubate for an additional 15-30 minutes. This step consumes any unreacted m-PEG3-SC.[4]
-
-
Purification:
-
Remove unreacted m-PEG3-SC and the NHS byproduct from the PEGylated protein conjugate. This is typically achieved by extensive dialysis against a suitable storage buffer, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[11]
-
-
Analysis and Storage:
-
Analyze the resulting conjugate using SDS-PAGE to confirm the increase in molecular weight and estimate the degree of PEGylation.
-
Store the purified conjugate under conditions appropriate for the specific protein.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. creativepegworks.com [creativepegworks.com]
- 8. m-PEG-Succinimidyl Carbonate | MPEG-SC | AxisPharm [axispharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Effect of temperature on m-PEG3-succinimidyl carbonate reaction kinetics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on m-PEG3-succinimidyl carbonate reaction kinetics. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a primary amine?
The optimal temperature for conjugation represents a balance between the desired reaction with the amine and the competing hydrolysis of the succinimidyl carbonate group. Generally, reactions are carried out under one of two conditions:
-
Room Temperature (20-25°C): This allows for a faster reaction, typically completed within 30-60 minutes.[1]
-
4°C (on ice): This temperature is recommended to minimize hydrolysis, especially when working with thermally sensitive molecules or when longer reaction times (2 hours to overnight) are required.[1][2]
Q2: How does temperature influence the stability of this compound in solution?
Temperature is a critical factor affecting the stability of this compound, primarily due to the hydrolysis of the N-hydroxysuccinimide (NHS) ester. Higher temperatures accelerate the rate of this hydrolysis, which renders the reagent inactive.[1][3] The stability is also highly dependent on pH.
Q3: How does reaction time need to be adjusted with temperature?
As a general principle of chemical kinetics, lower temperatures slow down the rate of reaction. Therefore, reactions performed at 4°C require a longer incubation time (e.g., 2 hours to overnight) to achieve a comparable yield to a reaction run at room temperature for 30-60 minutes.[1][2]
Q4: Can I store unused this compound solution for later use?
It is strongly recommended to prepare the this compound solution immediately before use.[1] The NHS-ester group readily hydrolyzes in the presence of moisture. Stock solutions, especially in aqueous buffers, should not be prepared for long-term storage. If a stock solution is prepared in an anhydrous solvent like DMSO or DMF, it should be used promptly.[3]
Q5: How can the reaction be stopped or quenched?
To stop the reaction, a quenching buffer containing primary amines can be added. Common quenching agents include Tris or glycine, typically at a final concentration of 20-50 mM.[1] These molecules will react with any remaining unreacted this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: This is often accelerated by elevated temperatures and high pH.[1] | Equilibrate the reagent to room temperature before opening to prevent moisture condensation. Prepare the reagent solution immediately before use. For sensitive molecules, perform the reaction at 4°C to slow down the rate of hydrolysis.[1][2] |
| Suboptimal Temperature: The reaction may be too slow if the temperature is too low for the chosen reaction time. | If performing the reaction at 4°C, ensure a sufficient incubation time (2 hours to overnight).[1] Conversely, if the reaction at room temperature is still slow, consider that other factors like pH or reagent concentration may be the issue. | |
| Product Degradation | Temperature Sensitivity of the Target Molecule: The target protein or molecule may be unstable at room temperature. | Perform the entire conjugation reaction at 4°C or on ice to maintain the integrity of the target molecule.[1] |
| High Background or Non-Specific Binding | Excess Unreacted Reagent: Residual this compound can react non-specifically in subsequent steps. | After the desired reaction time, quench the reaction by adding an amine-containing buffer like Tris or glycine.[1] Purify the conjugate to remove excess reagent and byproducts. |
Data Presentation
Table 1: Hydrolysis Half-life of NHS Esters at Various Conditions
Note: This data is for general NHS esters and should be used as a guideline for this compound. Succinimidyl carbonates are generally considered more stable than other NHS esters.[3]
| Compound | pH | Temperature (°C) | Hydrolysis Half-life |
| PEG-Succinimidyl Carbonate (SC) | 8.0 | 25 | 20.4 minutes[3] |
| Generic NHS Ester | 7.0 | 0 | 4-5 hours[1] |
| Generic NHS Ester | 8.6 | 4 | 10 minutes[1] |
Table 2: Typical Reaction Conditions for this compound
| Temperature | Typical Reaction Time | Key Consideration |
| Room Temperature (20-25°C) | 30-60 minutes[1] | Faster reaction rate, but higher risk of hydrolysis. |
| 4°C (on ice) | 2 hours - overnight[1][2] | Minimized hydrolysis, ideal for sensitive molecules. |
Experimental Protocols
Protocol: General Procedure for Protein Labeling with this compound
-
Reagent Preparation:
-
Protein Preparation:
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess.[2]
-
Incubate the reaction under one of the following conditions:
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1]
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.[1]
-
Visualizations
Caption: A diagram illustrating the general experimental workflow for protein conjugation.
References
Removing unreacted m-PEG3-succinimidyl carbonate from conjugate.
This technical support center provides guidance on the removal of unreacted m-PEG3-succinimidyl carbonate from your conjugate, a critical step to ensure the purity and efficacy of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Removal of unreacted this compound is essential for several reasons. Firstly, its presence can interfere with downstream applications and analytical techniques, leading to inaccurate characterization of your conjugate. Secondly, for therapeutic applications, unreacted PEG can have unintended biological effects and is considered an impurity that must be removed. Finally, excess PEG reagent can compete with your conjugate in assays, leading to erroneous results.
Q2: What are the primary methods for removing small, unreacted PEG reagents?
A2: The most effective methods for removing smaller, unreacted PEG reagents like this compound are based on size differences between the conjugate and the unreacted PEG. The most common techniques include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic method that separates molecules based on their size in solution.[1][2][][4]
-
Dialysis: A process that separates molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.[1]
-
Tangential Flow Filtration (TFF): A rapid and efficient filtration method for separating and purifying biomolecules.[5][6]
Q3: How do I stop the conjugation reaction before purification?
A3: It is critical to quench the reaction to stop the conjugation process and prevent further modification of your molecule. This is achieved by adding a quenching agent with a primary amine, such as Tris, glycine, or lysine.[7][8][9][10] These agents react with and consume any unreacted this compound. A final concentration of 20-50 mM of the quenching agent is typically sufficient.[7]
Q4: Can I use other chromatography techniques like Ion Exchange (IEX) or Hydrophobic Interaction (HIC)?
A4: While IEX and HIC are powerful protein purification techniques, they are generally less effective for separating unreacted PEG from a PEGylated conjugate, especially when the PEG is small.[2] IEX separates based on charge, and since this compound is neutral, it will not bind to the column and will likely co-elute with the conjugate.[1][2] HIC separates based on hydrophobicity, and PEG molecules can sometimes interact with HIC media, making the separation unpredictable.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of the purified conjugate | Product adsorption: The conjugate may be adsorbing to the chromatography resin or membrane. | SEC: Add organic modifiers to the mobile phase or use a column with a different chemistry.[4] Dialysis/TFF: Use a membrane material with low protein binding properties. |
| Precipitation: The conjugate may be precipitating during purification. | Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your conjugate. Perform purification at 4°C to minimize aggregation.[11] | |
| Residual unreacted PEG in the final product | Inefficient separation: The chosen purification method may not be providing adequate resolution. | SEC: Optimize the column length, bead size, and flow rate. A longer column and slower flow rate generally improve resolution.[11] Dialysis: Increase the dialysis time and perform multiple, large-volume buffer exchanges.[11] TFF: Perform additional diafiltration volumes to wash out the unreacted PEG. |
| Conjugate aggregation after purification | Harsh purification conditions: High pressure during chromatography or incompatible buffer conditions can induce aggregation. | SEC: Reduce the flow rate to lower the backpressure.[11] All methods: Screen for optimal buffer conditions (pH, excipients) that promote conjugate stability. |
| Inconsistent purification results | Incomplete quenching of the reaction: The conjugation reaction may still be proceeding during purification. | Ensure the quenching agent is added in sufficient molar excess and allowed to react for an adequate amount of time (e.g., 30-60 minutes) before initiating purification.[7] |
Comparison of Purification Methods
| Method | Purity Achieved | Typical Recovery | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | High to Very High (>95%) | Good to High (70-95%) | Moderate to Long | Good | High resolution, can separate different PEGylated species.[12] | Can be time-consuming, potential for product dilution. |
| Dialysis | Moderate to High | Good (80-95%) | Long (overnight) | Limited | Simple setup, gentle on the sample. | Very slow, not easily scalable, may not completely remove all unreacted PEG.[1] |
| Tangential Flow Filtration (TFF) | High | Very High (>90%) | Short | Excellent | Fast, highly scalable, can concentrate the sample.[5][6] | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Quenching the Reaction
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 8.0.
-
Add to Reaction: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.[7]
-
Incubate: Allow the quenching reaction to proceed for 30-60 minutes at room temperature with gentle stirring.[7]
Method 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your conjugate from the small this compound (MW ~305 Da).
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Filter your quenched reaction mixture through a 0.22 µm filter to remove any particulates.[11]
-
Injection: Inject the filtered sample onto the column. The injection volume should ideally be less than 2% of the column volume for optimal resolution.[11]
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger conjugate will elute first, followed by the smaller unreacted PEG.[11]
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy) to identify the fractions containing your purified conjugate.
Method 2: Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough to allow the unreacted this compound to pass through freely. A 3-5 kDa MWCO is often a good starting point for protein conjugates.
-
Sample Preparation: Load your quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the dialysis bag/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) and stir gently at 4°C.[13]
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8 hours, and then leave to dialyze overnight.[13] Multiple buffer changes are crucial for efficient removal of the unreacted PEG.
Method 3: Tangential Flow Filtration (TFF)
-
Membrane Selection: Select a TFF membrane with a MWCO similar to that used for dialysis (e.g., 3-5 kDa for a protein conjugate).
-
System Setup: Set up the TFF system according to the manufacturer's instructions.
-
Concentration (Optional): You can first concentrate your sample to reduce the volume.
-
Diafiltration: Perform diafiltration by adding diafiltration buffer (the buffer you want your final product to be in) to the sample reservoir at the same rate as the filtrate is being removed. This "washes" the smaller unreacted PEG out of the sample. A common practice is to perform 5-10 diafiltration volumes to ensure complete removal of small molecules.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
Visualizations
Caption: General experimental workflow for PEG conjugation and purification.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. home.sandiego.edu [home.sandiego.edu]
Inconsistent batch-to-batch results with m-PEG3-succinimidyl carbonate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent batch-to-batch results with m-PEG3-succinimidyl carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugation reactions with this compound?
The optimal pH for reacting this compound with primary amines is a balance between ensuring the amine is deprotonated and minimizing hydrolysis of the succinimidyl carbonate ester.[1] A pH range of 7.2 to 9.0 is generally functional, with the highest reactivity often observed around pH 8.3-8.5.[1][2] At lower pH, the amine is protonated and less nucleophilic, leading to a slower reaction rate.[1] Conversely, at higher pH, the rate of hydrolysis of the succinimidyl carbonate group increases significantly, which can lead to lower conjugation efficiency.[1][3]
Q2: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the this compound.[1]
Recommended Buffers:
Buffers to Avoid:
Q3: How should I store and handle this compound to ensure its activity?
To maintain the reactivity of this compound, proper storage and handling are essential. The reagent is sensitive to moisture.[1]
-
Storage: Store the solid reagent at -20°C in a desiccated environment.[4][5] If stored correctly in a tightly sealed vial, the product can be stable for up to 24 months.[6]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.[4]
-
Solutions: Prepare solutions fresh for each use.[4] If a stock solution is necessary, use an anhydrous solvent such as DMSO or DMF and use it immediately.[1][4] Avoid repeated freeze-thaw cycles of solutions.[4][5]
Q4: What are the main causes of batch-to-batch inconsistency in my PEGylation results?
Inconsistent results often stem from a few key factors:
-
Reagent Quality: The primary cause is often the hydrolysis of the this compound due to improper storage, handling, or exposure to moisture.[1]
-
Reaction Conditions: Variations in pH, temperature, reaction time, and molar ratio of reactants can significantly impact the outcome.[3][7]
-
Buffer Contamination: The presence of competing primary amines in the buffer will reduce the yield of the desired conjugate.[1]
-
pH Drift: The reaction can release N-hydroxysuccinimide, which can slightly lower the pH of the reaction mixture if the buffering capacity is insufficient.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Buffer pH | The pH of your reaction buffer is outside the optimal range (7.2-8.5), leading to either a protonated amine (too low) or rapid hydrolysis of the reagent (too high).[1] | Prepare a fresh reaction buffer and carefully verify that the pH is within the optimal range using a calibrated pH meter. |
| Incompatible Buffer | The buffer contains primary amines (e.g., Tris, glycine) that are competing with your target molecule for the PEG reagent.[1] | Perform a buffer exchange of your sample into a recommended amine-free buffer like PBS, borate, or bicarbonate buffer before starting the conjugation reaction.[1] |
| Inactive (Hydrolyzed) Reagent | The this compound has been compromised by moisture during storage or handling, leading to hydrolysis of the reactive succinimidyl carbonate group.[1] | Use a fresh vial of the reagent. Ensure proper handling by allowing the vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] |
| Insufficient Molar Excess of PEG Reagent | The ratio of this compound to your target molecule is too low, resulting in incomplete conjugation. | Increase the molar excess of the this compound reagent (e.g., from 20x to 40x or higher) and re-run the experiment.[1] |
Problem: Reagent Precipitates Upon Addition to the Reaction
| Possible Cause | Explanation | Recommended Solution |
| Poor Reagent Solubility | Adding a highly concentrated stock solution of the PEG reagent in an organic solvent (like DMSO or DMF) directly to the aqueous buffer can cause it to precipitate out of solution.[1] | Ensure the reagent is fully dissolved in the organic solvent first. Add the stock solution slowly to the biomolecule solution while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations.[1] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
-
Antibody/Protein Preparation: Perform a buffer exchange to move your protein into an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5) to a final concentration of 5-10 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. A common starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1] The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8] This will react with any remaining unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[1]
Protocol 2: Monitoring Hydrolysis of this compound
The hydrolysis of the succinimidyl carbonate group can be monitored by observing the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[3]
-
Prepare a stock solution of this compound in anhydrous DMSO.[4]
-
Set up a UV-Vis spectrophotometer to measure absorbance at 260 nm with a temperature-controlled cuvette holder.
-
Equilibrate the desired buffer in the cuvette to the target temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the stock solution to the buffer in the cuvette and mix quickly.
-
Record the absorbance at 260 nm over time until the absorbance plateaus, indicating complete hydrolysis.[4] The rate of increase in absorbance is proportional to the rate of hydrolysis.
Data Presentation
Table 1: Recommended Buffers for PEGylation with this compound
| Buffer | Recommended pH Range | Typical Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | 20-100 mM | Commonly used and provides good buffering capacity.[1] |
| Sodium Bicarbonate | 8.3 - 8.5 | 100 mM | Ideal for reaching the optimal reaction pH.[1] |
| Borate | 8.0 - 9.0 | 50 mM | A good alternative for maintaining a slightly alkaline pH.[1][3] |
| HEPES | 7.2 - 8.2 | 50-100 mM | Can be used, but ensure the formulation is free of primary amines.[1] |
Table 2: Hydrolysis Half-life of PEG-NHS Esters at Different pH Values
| pH | Approximate Half-life |
| 7.4 | > 120 minutes[9] |
| 8.0 | ~40 minutes[3] |
| 9.0 | < 9 minutes[9] |
Note: The half-life of an NHS ester generally triples for every one-unit decrease in pH. Succinimidyl carbonates are generally considered more stable in aqueous solutions compared to some other NHS esters.[4]
Visualizations
Caption: Experimental workflow for m-PEG3-SC conjugation.
Caption: Competing pathways in m-PEG3-SC chemistry.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of a new reagent for covalent attachment of polyethylene glycol to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. This compound|COA [dcchemicals.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Impact of buffer nucleophiles on m-PEG3-succinimidyl carbonate labeling.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG3-succinimidyl carbonate for labeling proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters like this compound with primary amines on biomolecules is between 7.2 and 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal to ensure the target amine is deprotonated and sufficiently nucleophilic for the reaction to proceed efficiently.[2][3][4]
Q2: Why is the choice of buffer so critical for this reaction?
The success of the labeling reaction is highly dependent on the buffer system used. The buffer maintains the optimal pH for the reaction and the components of the buffer should not interfere with the conjugation. It is crucial to avoid buffers containing primary amines, as they act as competing nucleophiles and will react with the this compound, reducing the labeling efficiency of the target molecule.[1][2]
Q3: Which buffers are recommended for this compound labeling?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices for performing NHS ester conjugations within the recommended pH range of 7.2 to 8.5.[1] A 0.1 M sodium bicarbonate solution is often used to achieve the appropriate pH of 8.3-8.5.[3][4]
Q4: Can I use Tris buffer for my labeling reaction?
It is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), because they compete with the target molecule for reaction with the NHS ester.[1][3] However, some protocols suggest that 0.1 M Tris buffer can be an alternative, as the primary amine in Tris is sterically hindered and reacts less readily.[4] Recent studies have also shown that Tris may not significantly interfere with biotinylation using NHS chemistry.[5][6] Despite this, to ensure maximal labeling efficiency of the target molecule, it is safer to use a non-amine-containing buffer for the reaction itself. Tris or glycine (B1666218) buffers are, however, useful for quenching the reaction by consuming any unreacted this compound.[1]
Q5: How does temperature affect the labeling reaction?
NHS ester conjugations are typically performed at room temperature or at 4°C.[1][2] The reaction is faster at room temperature, often completing within 30 minutes to 4 hours.[2] Performing the reaction at 4°C can be beneficial for sensitive proteins and also slows down the rate of hydrolysis of the succinimidyl carbonate group, which is a competing reaction, particularly at higher pH.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no labeling | Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).[1][2] | Perform a buffer exchange into a recommended amine-free buffer like phosphate, bicarbonate, or borate buffer at the appropriate pH.[1][2] |
| Incorrect pH: The pH of the reaction mixture is too low (< 7.2) or too high (> 8.5). At low pH, the primary amines are protonated and not reactive. At high pH, hydrolysis of the this compound is rapid.[1][3] | Prepare fresh buffer and carefully adjust the pH to the optimal range of 7.2-8.5. For many proteins, pH 8.3 is ideal.[3] | |
| Hydrolyzed Reagent: The this compound has been exposed to moisture and has hydrolyzed, rendering it inactive. | Use a fresh vial of the reagent. Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][4] | |
| Low Protein Concentration: The concentration of the target protein is too low, leading to inefficient labeling. | Increase the concentration of the protein in the reaction mixture. A concentration of 1-10 mg/mL is often recommended.[7] | |
| Inconsistent labeling results | Reaction Time: The reaction time may be too short for complete labeling, or too long, leading to increased hydrolysis. | Optimize the reaction time. Typical reaction times are 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][4] |
| Molar Excess of Reagent: An insufficient molar excess of the this compound may lead to incomplete labeling. | A 5- to 20-fold molar excess of the NHS ester over the protein is a good starting point. This may need to be optimized for your specific protein and application.[8] | |
| Reduced protein activity after labeling | Modification of Critical Residues: The labeling reaction may have modified lysine (B10760008) residues that are essential for the protein's biological activity.[9] | Reduce the molar excess of the this compound to decrease the degree of labeling. Alternatively, if a specific site of labeling is desired, site-directed mutagenesis could be employed to introduce a more reactive or uniquely reactive residue. |
Quantitative Data
The stability of the succinimidyl carbonate is highly dependent on the pH of the aqueous buffer. Hydrolysis is a competing reaction that reduces the efficiency of the labeling reaction.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
Note: This data is for general NHS esters. Succinimidyl carbonates are generally considered to be more stable in aqueous solutions compared to other NHS esters.[10][11]
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions may need to be determined empirically for each specific protein and application.
1. Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or Phosphate Buffer, 0.1 M, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
2. Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer. This can be done using a desalting column or dialysis.
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10 mM stock solution is a common starting point.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of a new reagent for covalent attachment of polyethylene glycol to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle moisture-sensitive m-PEG3-succinimidyl carbonate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive m-PEG3-succinimidyl carbonate. Below you will find troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
To ensure the integrity and reactivity of this compound, it is crucial to store it at -20°C in a desiccated environment.[1][2][3][4][5] The product can be stored for up to 24 months under these conditions if the vial is kept tightly sealed.[6]
Q2: What is the most critical precaution to take when handling the solid reagent?
Before opening the vial, it is imperative to allow it to warm to room temperature.[1][2] This simple step prevents the condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis and inactivate the reagent.
Q3: In what solvents should I dissolve this compound?
For preparing stock solutions, you should use an anhydrous, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly recommended to prepare solutions fresh for each use.
Q4: What is the primary cause of low reaction yields with this reagent?
The primary cause of low yields is the hydrolysis of the succinimidyl carbonate group.[2][7] This group is highly sensitive to moisture and will react with water, rendering the reagent unable to couple with your target amine. Hydrolysis is significantly accelerated at higher pH and temperatures.[2]
Q5: What is the optimal pH range for conjugation reactions?
The optimal pH for amine coupling reactions is typically between 7.2 and 8.5.[1][7] This range represents a compromise between efficient amine acylation (which requires a deprotonated amine) and minimizing the competing hydrolysis reaction.[7]
Q6: Are there any buffers I should avoid in my reaction?
Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7] These buffers will compete with your target molecule for reaction with the succinimidyl carbonate, leading to significantly lower conjugation yields.[7] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1][7]
Troubleshooting Guide
Low or inconsistent yields are common challenges when working with moisture-sensitive reagents. The following table outlines potential causes and solutions for issues encountered during experiments with this compound.
| Problem | Possible Cause | Explanation | Recommended Solution |
| Low or No Conjugation | Inactive (Hydrolyzed) Reagent | The succinimidyl carbonate has been exposed to moisture and is no longer reactive with amines.[7] | Always allow the reagent vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incompatible Buffer | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the reagent.[7] | Perform a buffer exchange into a recommended amine-free buffer like PBS or borate buffer prior to the reaction.[7] | |
| Incorrect Reaction pH | The pH is too low (< 7.0), resulting in protonated, non-reactive amines, or too high (> 8.5), causing rapid reagent hydrolysis.[7] | Carefully prepare a fresh reaction buffer and verify that the pH is within the optimal 7.2-8.5 range.[7] | |
| Reagent Precipitates in Reaction | Poor Aqueous Solubility | Adding a concentrated stock solution in an organic solvent directly to the aqueous buffer can cause the reagent to precipitate. | Ensure the reagent is fully dissolved in the organic solvent first. Add the stock solution slowly to the biomolecule solution while vortexing to facilitate mixing. |
| Inconsistent Yields | Rapid Reagent Hydrolysis | Even at the optimal pH, hydrolysis is a significant competing reaction. If the reaction is too slow, a large fraction of the reagent will be consumed by water.[7] | Ensure the pH does not exceed 8.5. Consider increasing the molar excess of the this compound reagent (e.g., from 20x to 40x or higher).[7] |
| pH Drift During Reaction | The reaction itself can cause a change in the pH of the buffer, moving it out of the optimal range. | Use a buffer with sufficient buffering capacity (e.g., 100 mM). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction. |
Quantitative Data Summary
| PEG-NHS Ester Type | Hydrolysis Half-Life (pH 8.0) | Hydrolysis Half-Life (pH 8.5) |
| Succinimidyl Carboxyl Methyl (SCM) | ~20 minutes | ~10 minutes |
| Succinimidyl Glutarate (SG) | ~20 minutes | ~10 minutes |
| Succinimidyl Succinate (SS) | ~20 minutes | ~10 minutes |
| GlutarAmide Succinimidyl (GAS) | < 5 minutes | < 5 minutes |
| SuccinAmide Succinimidyl (SAS) | < 5 minutes | < 5 minutes |
| Note: Hydrolysis half-life is dependent on pH, temperature, and other buffer conditions.[8] |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
-
Preparation of Reagents:
-
Allow the vial of this compound to warm completely to room temperature before opening.
-
Prepare a stock solution (e.g., 10-100 mM) of the reagent in anhydrous DMF or DMSO. This solution is moisture-sensitive and should be used promptly.[1]
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, borate buffer) at a pH of 7.5-8.5.[1]
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted labeling reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
-
Characterization:
-
Characterize the resulting PEGylated protein using methods such as mass spectrometry to determine the degree of labeling.[1]
-
Visualizations
Below are diagrams illustrating key workflows and relationships for handling and troubleshooting this compound.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m-PEG-Succinimidyl Carbonate, MW 5,000 | BroadPharm [broadpharm.com]
- 4. m-PEG-Succinimidyl Carbonate, MW 2,000 | BroadPharm [broadpharm.com]
- 5. This compound, 477775-77-2 | BroadPharm [broadpharm.com]
- 6. This compound|COA [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
Technical Support Center: Enhancing Antibody-Drug Conjugate Yields with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield and performance of antibody-drug conjugates (ADCs) using Polyethylene Glycol (PEG) linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of ADCs with PEG linkers.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Q: We are observing a consistently low DAR and low yields after conjugating our antibody with a PEG-linker payload. What are the potential causes and how can we improve our conjugation efficiency?
A: Low DAR and poor conjugation efficiency are common challenges, often stemming from the physicochemical properties of the payload and linker, as well as suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Hydrophobicity of the Payload-Linker: Many cytotoxic payloads are highly hydrophobic, which can lead to poor solubility in aqueous conjugation buffers, reducing the efficiency of the reaction.[1] The inclusion of a hydrophilic PEG linker is a primary strategy to counteract this.[2][3]
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on factors such as pH, temperature, and reaction time.[]
-
Solution: Systematically optimize your reaction conditions. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is typically optimal. For NHS-ester chemistry targeting lysines, a pH of 7.2-8.5 is recommended.[7] Evaluate a range of temperatures (e.g., 4°C to room temperature) and reaction times to find the ideal balance that maximizes conjugation without promoting ADC degradation or aggregation.[7]
-
-
Antibody Modification Issues (for Cysteine Conjugation): Incomplete or inefficient reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Solution: Ensure complete and controlled reduction using a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[] It is also critical to remove the excess reducing agent before adding the maleimide-functionalized payload-linker to prevent it from capping the reactive group.[]
-
-
Use of Organic Co-solvents: While introducing a limited amount of an organic co-solvent (e.g., DMSO, DMA) can improve the solubility of a hydrophobic payload-linker, high concentrations can negatively impact antibody stability and lead to denaturation.[9][10]
-
Solution: If a co-solvent is necessary, carefully titrate the concentration to find the minimum amount required to solubilize the payload-linker without compromising the antibody's integrity. Generally, it is advisable to keep the final concentration of the organic solvent below 10% (v/v).[]
-
Issue 2: ADC Aggregation During Conjugation or Purification
Q: We are observing significant aggregation of our ADC during the conjugation reaction and subsequent purification steps. How can we mitigate this?
A: ADC aggregation is a critical issue that can lead to reduced yield, loss of biological activity, and potential immunogenicity.[9][12] The increased hydrophobicity from the payload is a primary driver of aggregation.[13]
Possible Causes & Solutions:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads onto the antibody surface can create hydrophobic patches that promote self-association and aggregation.[9]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic payloads, increase the propensity for aggregation.[][]
-
Solution: If a high DAR is not essential for efficacy, consider targeting a lower average DAR (typically 2-4) by adjusting the molar ratio of the payload-linker to the antibody during conjugation.[3]
-
-
Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can influence protein stability.[9] Aggregation is more likely to occur if the buffer pH is near the isoelectric point (pI) of the antibody.[9]
-
Solution: Optimize the buffer composition. Ensure the pH is sufficiently far from the antibody's pI. The use of excipients, such as non-ionic surfactants (e.g., polysorbate 80), can also help to prevent aggregation.
-
-
Purification Method: The purification process itself can sometimes induce aggregation.
-
Solution: Employ purification techniques that are gentle on the ADC. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used to remove aggregates.[9][16] Tangential flow filtration (TFF) is another effective method for purification and buffer exchange that can help minimize aggregation.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of using a PEG linker in ADC development?
A1: PEG linkers offer several key advantages in ADC design:
-
Improved Hydrophilicity: PEG is a hydrophilic polymer that increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This helps to prevent aggregation and improve manufacturing yields.[2][3]
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, leading to a longer plasma half-life and increased circulation time.[14][18]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.[14][18]
-
Increased Drug Loading: By improving the solubility and stability of the ADC, PEG linkers can enable higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.[14]
Q2: How does the length of the PEG linker impact ADC performance?
A2: The length of the PEG chain is a critical parameter that must be optimized for each specific ADC:
-
Pharmacokinetics: Generally, increasing the PEG linker length leads to a longer plasma half-life and slower clearance.[4][19] However, there may be a threshold beyond which further increases in length do not provide a significant additional benefit.[4]
-
In Vitro Potency: The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. In some cases, longer PEG chains have been associated with a decrease in in vitro potency.[20] This represents a potential trade-off between improved pharmacokinetics and in vitro activity that needs to be carefully balanced.
-
Yield and DAR: The length of the PEG spacer can influence the maximum achievable DAR and the overall yield of the ADC.[21]
Q3: What is the difference between monodisperse and polydisperse PEG linkers, and which is preferred for ADCs?
A3:
-
Polydisperse PEGs are mixtures of PEG chains with a range of different lengths and molecular weights. This heterogeneity can lead to the production of a heterogeneous mixture of ADCs, which can complicate characterization and regulatory approval.[14]
-
Monodisperse PEGs consist of uniform chains with a single, defined molecular weight.[14] The use of monodisperse PEG linkers is highly preferred in ADC development as it results in a more homogeneous product with improved batch-to-batch consistency and a better-defined safety profile.[14][20]
Q4: Can the use of organic co-solvents during conjugation affect the antibody?
A4: Yes. While organic co-solvents like DMSO or DMA are often required to dissolve hydrophobic payload-linkers, they can also lead to conformational changes in the antibody, potentially impacting its antigen-binding affinity and long-term stability.[9][10] It is crucial to use the minimum amount of co-solvent necessary and to perform characterization studies to ensure that the antibody's integrity is maintained.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Construct (Antibody-Payload) | Plasma Half-life (hours) | Reference(s) |
| No PEG | Affibody-MMAE | 0.33 | [19] |
| 4 kDa PEG | Affibody-MMAE | 0.82 | [19] |
| 10 kDa PEG | Affibody-MMAE | 3.65 | [19] |
| PEG8 | IgG-MMAE | Slower clearance than shorter PEGs | [4] |
| PEG12 | IgG-MMAE | Similar clearance to PEG8 | [4] |
| PEG24 | IgG-MMAE | Similar clearance to PEG8 and PEG12 | [4] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) | Reference(s) |
| No PEG | Affibody-MMAE | NCI-N87 | Not explicitly stated | - | [20] |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | Not explicitly stated | 4.5x | [20] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | Not explicitly stated | 22x | [20] |
Experimental Protocols
Protocol 1: Lysine-Based ADC Conjugation via NHS-Ester Chemistry
This protocol describes a general method for conjugating a drug-linker to the surface-exposed lysine (B10760008) residues of an antibody using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-linker-payload with an NHS-ester reactive group
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 8.0).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the NHS-ester functionalized PEG-linker-payload in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved drug-linker to the antibody solution with gentle mixing. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching:
-
Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other impurities using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: Cysteine-Based ADC Conjugation via Maleimide (B117702) Chemistry
This protocol outlines a general procedure for site-specific conjugation to cysteine residues, which are typically made available by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
PEG-linker-payload with a maleimide reactive group
-
Anhydrous DMSO
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Antibody Reduction:
-
Add a calculated molar excess of TCEP to the antibody solution (typically 2-5 equivalents to target interchain disulfides).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column or TFF.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-functionalized PEG-linker-payload in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved drug-linker to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing in a buffer with a pH of 6.5-7.5.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) in excess to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC or TFF to remove unreacted drug-linker and other impurities.
-
Protocol 3: ADC Characterization
After purification, it is essential to characterize the ADC to determine its critical quality attributes.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload based on their respective extinction coefficients at different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): Assess the percentage of monomeric ADC and quantify the level of high molecular weight aggregates.
-
-
Identity and Integrity:
-
Mass Spectrometry (MS): Confirm the molecular weight of the intact ADC and its subunits (light chain and heavy chain) to verify successful conjugation.
-
Visualizations
Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.
Caption: A decision tree for troubleshooting low drug-to-antibody ratios in ADC synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Antigen-binding activity of monoclonal antibodies after incubation with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. researchgate.net [researchgate.net]
- 14. labinsights.nl [labinsights.nl]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. books.rsc.org [books.rsc.org]
Technical Support Center: Minimizing Protein Aggregation During Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protein aggregation during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during conjugation?
Protein aggregation during conjugation is a multifaceted issue stemming from several factors that destabilize the protein's native structure. Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads or linkers to the protein surface can increase the overall hydrophobicity of the molecule. This leads to an increased propensity for self-association to minimize the exposure of these nonpolar regions to the aqueous environment.[1][2][3]
-
Conformational and Colloidal Instability: The conjugation process itself can induce conformational changes in the protein, leading to partially or fully unfolded states that are prone to aggregation.[1][4] Colloidal instability arises from changes in intermolecular forces, causing protein molecules to self-associate.[1][4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer play a critical role in protein stability. A pH near the protein's isoelectric point (pI) can minimize electrostatic repulsion between molecules, leading to aggregation.[2][5] Similarly, inappropriate salt concentrations can disrupt stabilizing electrostatic interactions.[2][5]
-
High Protein and Reagent Concentrations: High concentrations of the protein and/or the conjugation reagent increase the likelihood of intermolecular interactions, which can initiate and propagate aggregation.[6] Localized high concentrations of the reagent during addition can also cause rapid, uncontrolled reactions leading to precipitation.[6]
-
Physical Stress: External factors such as elevated temperatures, shear stress from vigorous mixing, and repeated freeze-thaw cycles can denature the protein and promote aggregation.[1][3]
-
Over-labeling: The attachment of an excessive number of linker-payload molecules to the protein can significantly alter its physicochemical properties, including its net charge and isoelectric point, thereby reducing its solubility.[6][7]
Q2: How can the choice of linker impact protein aggregation?
The properties of the linker used in conjugation significantly influence the stability of the resulting conjugate. Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can mitigate aggregation by:
-
Increasing Solubility: The hydrophilic nature of the linker can help to offset the hydrophobicity of the payload, improving the overall solubility of the conjugate in aqueous buffers.[7][8][9]
-
Creating a Hydration Shell: Hydrophilic linkers can create a hydration shell around the protein, which acts as a steric shield, preventing intermolecular interactions and aggregation.[8][10]
-
Enabling Higher Drug-to-Antibody Ratios (DARs): By improving the stability and solubility of the conjugate, hydrophilic linkers can allow for the attachment of a higher number of drug molecules per antibody without inducing aggregation.[7][8]
Q3: What are stabilizing excipients and how do they prevent aggregation?
Stabilizing excipients are additives included in the formulation to enhance protein stability and prevent aggregation. They work through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These molecules are preferentially excluded from the protein surface, which strengthens the hydration shell around the protein and favors the native, folded state.[11] They can also act as cryoprotectants during freeze-thaw cycles.[11]
-
Amino Acids (e.g., Arginine, Glutamate): These can suppress aggregation by binding to charged and hydrophobic regions on the protein surface, thereby inhibiting protein-protein interactions.[11]
-
Surfactants (e.g., Polysorbates, Poloxamers): These non-ionic detergents can prevent aggregation by competitively adsorbing to hydrophobic interfaces and by binding to exposed hydrophobic patches on the protein surface, preventing self-association.[12][13]
-
Salts (e.g., NaCl, KCl): By modulating the ionic strength of the buffer, salts can screen electrostatic interactions that might otherwise lead to aggregation.[2][5]
Troubleshooting Guides
Issue 1: Visible precipitation is observed immediately after adding the conjugation reagent.
| Potential Cause | Troubleshooting Action |
| Localized High Reagent Concentration | Dissolve the reagent in a compatible organic solvent (e.g., DMSO, DMF) before adding it to the protein solution. Add the reagent dropwise while gently stirring to ensure rapid and uniform mixing.[6] |
| Reagent Insolubility | Ensure the chosen solvent is appropriate for the reagent and that the reagent is fully dissolved before addition. If necessary, sonicate the reagent solution briefly. |
| Suboptimal Buffer pH | Confirm that the buffer pH is within the optimal range for both the protein's stability and the conjugation reaction (typically pH 7.2-8.5 for NHS esters).[6][14] The pH should be at least one unit away from the protein's pI.[2][5] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[6] If a high final concentration is required, concentrate the protein after the conjugation and purification steps. |
Issue 2: The conjugate solution appears clear, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.
| Potential Cause | Troubleshooting Action |
| Over-labeling (High Molar Ratio) | Perform a titration experiment to determine the optimal molar ratio of the conjugation reagent to the protein that achieves the desired degree of labeling without causing aggregation. Start with a lower molar excess (e.g., 5-10 fold for NHS esters) and incrementally increase it.[14][15] |
| Hydrophobicity of the Conjugated Moiety | If possible, switch to a more hydrophilic conjugation reagent or a linker with hydrophilic properties, such as a PEG linker.[7][8][9] |
| Suboptimal Buffer Composition | Conduct a buffer screening experiment to identify a buffer system that enhances the stability of the conjugate. Screen different buffer types (e.g., phosphate (B84403), HEPES, citrate), pH values, and ionic strengths. Consider the addition of stabilizing excipients. |
| Conformational Instability | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the kinetics of both the reaction and any potential protein unfolding.[6] |
Issue 3: The purified conjugate is stable initially but aggregates upon storage or after freeze-thaw cycles.
| Potential Cause | Troubleshooting Action |
| Inappropriate Storage Buffer | Formulate the final conjugate in a storage buffer that has been optimized for long-term stability. This may involve a different pH or the inclusion of cryoprotectants and stabilizers. |
| Freeze-Thaw Stress | Aliquot the purified conjugate into single-use volumes to minimize the number of freeze-thaw cycles. Add a cryoprotectant such as glycerol (B35011) (e.g., 10-20% v/v) to the storage buffer. |
| Long-Term Instability | Conduct a long-term stability study at various temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage conditions for your specific conjugate. |
Data Presentation
Table 1: Recommended Starting Molar Excess of NHS Ester Reagents for Protein Labeling
| Protein Concentration | Recommended Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally require a lower molar excess for efficient labeling.[14] |
| 1-5 mg/mL | 10-20 fold | A common starting range for many antibody labeling protocols.[14] |
| < 1 mg/mL | 20-50 fold | A higher molar excess may be necessary to drive the reaction to completion at lower protein concentrations.[14] |
Table 2: Common Stabilizing Excipients and Their Typical Concentrations
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification.[11] |
| Glycerol | 10-50% (v/v) | Preferential exclusion, cryoprotectant.[11] | |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppression of protein-protein interactions.[11] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Prevention of surface adsorption and interaction with hydrophobic patches.[12] |
| Poloxamer 188 | 0.1-1% (w/v) | Steric stabilization.[13] | |
| Salts | NaCl, KCl | 50-200 mM | Modulation of electrostatic interactions.[2][5] |
Experimental Protocols
Protocol 1: Buffer Screening for Enhanced Protein Stability
This protocol describes a method to screen various buffer conditions to identify the optimal buffer for minimizing protein aggregation.
-
Prepare a stock solution of your protein in a minimal buffer (e.g., low salt phosphate buffer).
-
Prepare a series of test buffers with varying pH, ionic strength, and additives (refer to Table 2). It is recommended to use a 96-well plate format for high-throughput screening.
-
Dilute the protein stock into each test buffer to a final concentration relevant to your conjugation experiment.
-
Incubate the samples under conditions that may induce aggregation (e.g., elevated temperature, gentle agitation) for a defined period.
-
Assess protein aggregation in each well using a suitable method. Visual inspection for turbidity is a primary screen, followed by quantitative methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) for promising conditions.
-
Select the buffer condition that shows the lowest level of aggregation.
Protocol 2: Molar Ratio Titration for Optimal Conjugation
This protocol outlines the steps to determine the optimal molar ratio of a conjugation reagent to a protein.
-
Prepare a stock solution of your protein at a known concentration in the optimized conjugation buffer.
-
Prepare a stock solution of the conjugation reagent (e.g., an NHS ester) in an appropriate anhydrous solvent (e.g., DMSO).
-
Set up a series of conjugation reactions in parallel, each with a different molar excess of the reagent to the protein (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[16]
-
Incubate the reactions under consistent conditions (e.g., 1-2 hours at room temperature or 2-4 hours at 4°C for NHS esters).[6]
-
Quench the reactions by adding a small molecule that will react with the excess reagent (e.g., Tris or glycine (B1666218) for NHS esters).
-
Purify the conjugates to remove excess reagent and byproducts, typically using a desalting column.
-
Analyze each purified conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy if the label has a distinct absorbance) and the extent of aggregation (by SEC or DLS).
-
Select the molar ratio that provides the desired degree of labeling with the minimal amount of aggregation.
Protocol 3: Quantification of Protein Aggregates by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
Select an appropriate SEC column with a pore size suitable for the size range of your protein and its potential aggregates.[17][18][19]
-
Equilibrate the SEC system with a mobile phase that is non-denaturing and minimizes non-specific interactions between the protein and the column stationary phase. A common mobile phase is phosphate-buffered saline (PBS).[17]
-
Prepare your protein conjugate sample by filtering it through a 0.22 µm filter to remove any large particulates.
-
Inject a defined volume of your sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. The percentage of each species can be calculated from the relative peak areas.[18]
Protocol 4: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[20][21]
-
Prepare your protein conjugate sample by filtering it through a low-protein-binding 0.1 or 0.22 µm filter into a clean, dust-free cuvette.[20]
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the data acquisition parameters , including the number of measurements and the duration of each measurement.
-
Initiate the measurement . The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations.
-
Analyze the data to obtain the size distribution profile of your sample. The presence of larger particles indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.
Visualizations
Caption: Experimental workflow for optimizing a protein conjugation process to minimize aggregation.
Caption: A logical decision tree for troubleshooting protein aggregation during conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 12. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. efce.ch.bme.hu [efce.ch.bme.hu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: m-PEG3-Succinimidyl Carbonate vs. m-PEG3-NHS Ester for Amine-Reactive PEGylation
For researchers, scientists, and drug development professionals, the strategic selection of PEGylation reagents is paramount for optimizing the therapeutic potential of biomolecules. This guide provides a comprehensive comparison of two popular amine-reactive PEGylation reagents: m-PEG3-succinimidyl carbonate (m-PEG3-SC) and m-PEG3-NHS ester. This analysis, supported by experimental data and detailed protocols, will facilitate an informed decision for your specific bioconjugation needs.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. It can improve solubility, extend circulation half-life, and reduce immunogenicity.[1] The choice of the reactive group on the PEG reagent is critical as it dictates the nature of the resulting linkage and can influence the stability and activity of the final conjugate. This guide focuses on the comparison of two N-hydroxysuccinimide (NHS) activated reagents: this compound and m-PEG3-NHS ester.
Chemical Properties and Reaction Mechanisms
Both this compound and m-PEG3-NHS esters are designed to react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[2] However, they differ in the linkage they form upon reaction.
-
This compound (m-PEG3-SC): This reagent reacts with primary amines to form a stable carbamate (B1207046) (urethane) linkage.[3]
-
m-PEG3-NHS Ester: This reagent, which can have various spacer arms between the PEG chain and the NHS ester (e.g., succinate, propionate), reacts with primary amines to form a stable amide bond.[3]
The fundamental difference in the resulting linkage—carbamate versus amide—can have implications for the stability and biological performance of the PEGylated molecule.
Performance Comparison: Reactivity and Stability
The efficiency of a PEGylation reaction is a crucial factor, and it is often influenced by the reactivity of the PEG reagent and its stability towards hydrolysis in aqueous buffers, which is a competing reaction.[3]
Some studies suggest that succinimidyl carbonates (SC) offer superior reactivity and greater stability in aqueous solutions compared to some other NHS esters.[4] The stability of the active ester is often quantified by its hydrolysis half-life.
Table 1: Comparative Data of Amine-Reactive PEG Reagents
| Parameter | This compound | m-PEG3-NHS Ester (general) |
| Reactive Group | Succinimidyl Carbonate | N-Hydroxysuccinimide Ester |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Carbamate (Urethane) | Amide |
| Hydrolysis Half-life (pH 8, 25°C) | ~20.4 minutes (for a generic PEG-SC)[5] | Varies depending on the spacer arm. For example: Succinimidyl Propionate (B1217596) (SPA) ~16.5 min, Succinimidyl Succinate (SS) ~9.8 min[3] |
| Linkage Stability | Generally stable, but may be susceptible to certain enzymatic or chemical cleavage under specific conditions. | Highly stable under physiological conditions.[6] |
It is important to note that the hydrolysis half-life can be influenced by the specific spacer arm in the NHS ester and the overall molecular structure.[7]
Experimental Protocols
To facilitate a direct comparison of this compound and an m-PEG3-NHS ester (e.g., m-PEG3-succinimidyl propionate), a detailed experimental protocol is provided below. This protocol is designed to assess the PEGylation efficiency on a model protein, such as Bovine Serum Albumin (BSA).
Objective:
To compare the PEGylation efficiency of this compound and m-PEG3-succinimidyl propionate by quantifying the degree of PEGylation on a model protein.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
m-PEG3-succinimidyl propionate
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
-
Analytical instruments: SDS-PAGE system, HPLC with a suitable column (e.g., size-exclusion or reverse-phase), and MALDI-TOF mass spectrometer.
Experimental Workflow:
Caption: Experimental workflow for comparing PEGylation efficiency.
Detailed Procedure:
-
Protein Preparation:
-
Dissolve the model protein (e.g., BSA) in the reaction buffer to a final concentration of 5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine).[2]
-
-
PEG Reagent Preparation:
-
Immediately before use, prepare 10 mM stock solutions of this compound and m-PEG3-succinimidyl propionate in anhydrous DMSO.
-
-
PEGylation Reaction:
-
Set up two separate reaction mixtures, one for each PEG reagent.
-
To the protein solution, add a specific molar excess of the PEG reagent stock solution (e.g., 10-fold, 20-fold, and 50-fold molar excess) to determine the optimal ratio. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and by-products by dialysis against the reaction buffer or by using a size-exclusion chromatography (SEC) column.
-
-
Analysis of PEGylation Efficiency:
-
SDS-PAGE: Analyze the purified PEGylated protein samples alongside the unmodified protein control. An increase in the molecular weight will be observed for the PEGylated species.
-
HPLC Analysis: Use size-exclusion or reverse-phase HPLC to separate the different PEGylated species (mono-, di-, poly-PEGylated) from the unmodified protein. Quantify the peak areas to determine the percentage of each species.
-
MALDI-TOF Mass Spectrometry: Determine the exact molecular weight of the different species in the purified sample to confirm the number of PEG units attached to the protein.
-
Signaling Pathways and Logical Relationships
The choice between this compound and m-PEG3-NHS ester is primarily a chemical consideration based on the desired linkage and reaction kinetics. These reagents themselves do not directly participate in signaling pathways. However, the resulting PEGylated protein can have altered interactions with biological systems. For instance, the increased hydrodynamic radius of a PEGylated protein can reduce its renal clearance, thereby prolonging its circulation time and enhancing its therapeutic effect.
The logical relationship in selecting the appropriate reagent involves considering the trade-offs between reactivity, stability, and the nature of the resulting covalent bond.
Caption: Logical considerations for selecting an amine-reactive PEG reagent.
Conclusion
Both this compound and m-PEG3-NHS esters are effective reagents for the PEGylation of amine-containing biomolecules. The choice between them depends on the specific requirements of the application. Succinimidyl carbonates, forming a carbamate linkage, are reported to have favorable reactivity and stability profiles. NHS esters, forming a robust amide linkage, are a widely used and well-characterized option.
For critical applications, it is recommended to perform a side-by-side comparison using a protocol similar to the one outlined in this guide to empirically determine the optimal reagent and reaction conditions for your specific protein and desired outcome. This data-driven approach will ensure the selection of the most suitable PEGylation strategy to enhance the therapeutic properties of your biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. axispharm.com [axispharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. The Amide Linkage: Structural Significance in Chemistry, Biochemistry, and ... - Google Books [books.google.com.sg]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Researcher's Guide to Amine PEGylation: Comparing Alternatives to m-PEG-Succinimidyl Carbonate
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone technique for improving drug efficacy. By increasing a molecule's hydrodynamic volume, PEGylation can enhance serum half-life, improve stability, and reduce immunogenicity.[1][2] Amine groups, present on lysine (B10760008) residues and the N-terminus of proteins, are common targets for PEGylation due to their abundance and nucleophilicity.
m-PEG-succinimidyl carbonate (m-PEG-SC) is a widely used reagent that reacts with amines to form a stable carbamate (B1207046) (urethane) linkage.[3][4][5] While effective, the specific requirements of a project—such as desired linkage stability, reaction specificity, or pH sensitivity—often necessitate exploring alternatives. This guide provides an objective comparison of common and novel alternatives to m-PEG-SC for amine PEGylation, supported by experimental considerations and data.
Chemical Alternatives for Amine PEGylation
The choice of an amine-reactive PEG reagent is primarily dictated by its terminal functional group, which determines the reaction chemistry, the resulting covalent bond, and the optimal reaction conditions.
N-Hydroxysuccinimide (NHS) Esters
Perhaps the most prevalent class of amine-reactive reagents, NHS-activated PEGs (e.g., m-PEG-Succinimidyl Carboxymethyl [SCM], m-PEG-Succinimidyl Succinate [SS], m-PEG-Succinimidyl Glutarate [SG]) react with primary amines to form a highly stable amide bond.[2][3][6]
-
Chemistry: The reaction is a nucleophilic attack by the amine on the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[7] The reaction is typically rapid and efficient.
-
Performance: NHS esters are generally more reactive than succinimidyl carbonates, allowing for faster conjugation.[3] However, they are highly susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction and can reduce yield.[7][8] The stability of the resulting amide bond is excellent under physiological conditions, though some studies suggest the carbamate linkage formed by m-PEG-SC may offer superior stability in certain contexts.[9][10]
-
Reaction Conditions: The reaction proceeds efficiently at a slightly alkaline pH of 7.0-8.5.[2][3][8]
Aldehyde Derivatives
PEG aldehydes (e.g., m-PEG-propionaldehyde) offer a more controlled and potentially site-specific method for PEGylation via reductive amination.[1]
-
Chemistry: This is a two-step process. First, the aldehyde reacts with a primary amine to form a reversible imine (Schiff base). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, to form a stable secondary amine linkage.[8][11][12]
-
Performance: A key advantage of this method is the ability to achieve N-terminal specific PEGylation.[1][11] By conducting the reaction at a mildly acidic pH (around 5.0-6.0), the N-terminal α-amine (pKa ~7.6-8.0) is more nucleophilic than the ε-amines of lysine residues (pKa ~10), allowing for selective modification.[11] PEG aldehydes are also more stable in aqueous solutions compared to NHS esters.[13]
-
Reaction Conditions: N-terminal selective reactions are performed at pH ~5.0-6.0, while reactions targeting all amines occur at a higher pH.[5][11] The process requires the presence of a reducing agent.[6]
Isothiocyanate Derivatives
PEG isothiocyanates provide another route to amine modification, forming a robust and stable linkage.
-
Chemistry: This reagent reacts with primary amines to form a stable thiourea (B124793) linkage.[3][6][14]
-
Performance: The reactivity is comparable to that of NHS esters.[3] The resulting thiourea bond is generally considered very stable, making it a reliable choice for creating long-lasting conjugates.
-
Reaction Conditions: The reaction proceeds under mild conditions, typically at a neutral to slightly alkaline pH.
Enzymatic and Bioorthogonal Alternatives
For applications demanding the highest level of specificity, enzymatic and bioorthogonal "click chemistry" approaches have emerged as powerful alternatives.
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that provides precise, site-specific protein modification.
-
Chemistry: The bacterial transpeptidase Sortase A recognizes a specific peptide motif (e.g., LPXTG) engineered onto the C-terminus of a target protein.[15] The enzyme cleaves the motif and catalyzes the formation of a new peptide bond with an N-terminal oligo-glycine-functionalized PEG molecule.[15][16]
-
Performance: The primary advantage of SML is its unparalleled specificity, which eliminates the product heterogeneity often seen with chemical methods.[16] This ensures that every PEG chain is attached at the exact same location, preserving protein function. While powerful, this method requires genetic engineering of the target protein to introduce the recognition sequence.[15]
-
Reaction Conditions: The reaction occurs under mild, physiological conditions, preserving the protein's structure and function.[15]
Click Chemistry
Click chemistry offers a highly efficient and specific two-step PEGylation strategy.
-
Chemistry: This approach first involves modifying the target protein's amines with a small molecule containing a bioorthogonal functional group (e.g., an alkyne). In a separate step, a PEG molecule functionalized with the complementary group (e.g., an azide) is added. The two groups then "click" together, forming a stable triazole linkage, often catalyzed by copper(I) or proceeding spontaneously in copper-free variants.[17][18]
-
Performance: This method separates the amine modification step from the PEGylation step, allowing for greater control and flexibility.[17][19][20] The click reaction is extremely fast, specific, and high-yielding, and it can be performed in complex biological media.[18][21]
-
Reaction Conditions: The reaction conditions are exceptionally mild and bio-orthogonal, meaning they do not interfere with native biological functional groups.[21]
Data Summary: Comparison of Amine PEGylation Reagents
The following table summarizes the key characteristics of m-PEG-SC and its alternatives.
| Reagent Class | Target Group | Resulting Linkage | Linkage Stability | Typical Reaction pH | Key Advantages | Key Disadvantages |
| Succinimidyl Carbonate (SC) | Primary Amines | Carbamate (Urethane) | Very High[3][10] | 7.5 - 8.5 | Forms highly stable linkage; good reactivity. | Less reactive than NHS esters; can have side reactions. |
| NHS Esters | Primary Amines | Amide | Very High[2][3] | 7.0 - 8.5[3][7] | High reactivity; forms stable amide bond. | Prone to hydrolysis in aqueous solution; less selective.[8] |
| Aldehydes | Primary Amines | Secondary Amine | Very High | 5.0 - 8.0[13] | N-terminal specificity at low pH; stable reagent.[22][11] | Requires a reducing agent; slower reaction kinetics.[8] |
| Isothiocyanates | Primary Amines | Thiourea | Very High | 7.0 - 9.0 | Forms a highly stable linkage.[3][6] | Less commonly used than NHS esters or aldehydes. |
| Sortase-Mediated | Engineered Glycine | Peptide Bond | Very High | ~7.5 | Absolute site-specificity; mild reaction conditions.[15][16] | Requires genetic engineering of the protein. |
| Click Chemistry | Bioorthogonal Handle | Triazole | Very High | ~7.4 | High specificity and efficiency; bio-orthogonal.[17][18] | Requires a two-step process (amine modification + click). |
Experimental Protocols
Below are generalized protocols for key PEGylation methods. Researchers should optimize molar ratios, concentrations, and reaction times for their specific protein and PEG reagent.
Protocol 1: PEGylation with m-PEG-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in the reaction buffer or a compatible, dry organic solvent like DMSO.
-
Conjugation: Add the PEG-NHS solution to the protein solution. A molar excess of PEG reagent (e.g., 10- to 50-fold) is typically used.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[7]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris or glycine.
-
Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: N-Terminal PEGylation with m-PEG-Aldehyde
-
Protein Preparation: Dissolve the protein in a mildly acidic reaction buffer (e.g., 100 mM sodium acetate, pH 5.0).[5][11]
-
Reagent Preparation: Dissolve the m-PEG-aldehyde and a reducing agent (e.g., 20 mM sodium cyanoborohydride) in the reaction buffer.[11]
-
Conjugation: Add the PEG-aldehyde/reducing agent solution to the protein solution. A 5- to 10-fold molar excess of PEG is common.[11]
-
Incubation: Incubate the reaction overnight (12-18 hours) at room temperature or 4°C with gentle stirring.[11]
-
Purification: Purify the PEGylated protein conjugate using SEC or ion-exchange chromatography to separate positional isomers and unreacted components.
Visualizing the Chemistry and Workflow
Diagrams created using Graphviz DOT language illustrate the core chemical reactions and the general experimental process.
Figure 1: Reaction of m-PEG-Succinimidyl Carbonate with an Amine.
Figure 2: Reaction of m-PEG-NHS Ester with an Amine.
Figure 3: Reaction of m-PEG-Aldehyde (Reductive Amination).
Figure 4: General Experimental Workflow for Amine PEGylation.
Conclusion
While m-PEG-succinimidyl carbonate is an effective reagent for amine PEGylation, forming a stable carbamate linkage, a variety of powerful alternatives are available to meet diverse research and development needs. NHS esters offer faster kinetics, while PEG aldehydes provide a pathway to N-terminal specific modification. For ultimate precision, enzymatic and click chemistry methods grant researchers unparalleled control over the site of conjugation, minimizing heterogeneity and preserving protein function. The optimal choice depends on a careful evaluation of the project's goals, balancing factors such as required linkage stability, the importance of site-specificity, and the chemical sensitivity of the target molecule.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. interchim.fr [interchim.fr]
- 6. idosi.org [idosi.org]
- 7. NHS-PEG-NHS [nanocs.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Nanocs - Amine Reactive PEG Reagents [nanocs.com]
- 14. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. Click-PEGylation - A mobility shift approach to assess the redox state of cysteines in candidate proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 22. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
A Comparative Guide to Mass Spectrometry Analysis of m-PEG3-Succinimidyl Carbonate Labeled Peptides
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and the characterization of therapeutic peptides, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of m-PEG3-succinimidyl carbonate with alternative peptide labeling reagents, supported by experimental protocols and data interpretation guidelines for mass spectrometry-based analyses.
Introduction to this compound Labeling
This compound is a chemical labeling reagent used to modify peptides for mass spectrometry (MS) analysis. It features a short, discrete polyethylene (B3416737) glycol (PEG) chain (three ethylene (B1197577) glycol units) that imparts hydrophilicity to the labeled peptide, which can aid in solubility and potentially influence its chromatographic behavior. The succinimidyl carbonate group is an amine-reactive functional group that specifically targets the N-terminal α-amine and the ε-amine of lysine (B10760008) residues within a peptide sequence, forming a stable carbamate (B1207046) linkage. This covalent modification introduces a defined mass shift, enabling peptide identification and quantification.
Comparison of Peptide Labeling Reagents
The selection of a labeling reagent depends on the specific analytical goal, such as absolute quantification, relative quantification, or simply improving detection. Here, we compare this compound with two widely used alternatives: a generic N-hydroxysuccinimide (NHS)-ester and Tandem Mass Tags (TMT).
| Feature | This compound | Generic NHS-Ester | Tandem Mass Tags (TMT) |
| Target Residue(s) | N-terminus, Lysine | N-terminus, Lysine | N-terminus, Lysine |
| Reaction Chemistry | Amine acylation (carbamate bond) | Amine acylation (amide bond) | Amine acylation (amide bond) |
| Reaction Specificity | High for primary amines | High for primary amines[1] | High for primary amines |
| Labeling Efficiency | Generally high under optimal pH conditions. | High, with efficiency dependent on reaction conditions[2]. | High, with established protocols for achieving >99% labeling efficiency[2]. |
| Mass Shift | +217.2 Da (monoisotopic) | Varies depending on the specific NHS-ester reagent. | Isobaric; all tags have the same nominal mass in MS1. |
| Effect on Fragmentation | Can influence fragmentation patterns, with the PEG chain potentially undergoing neutral loss. | The fragmentation of the peptide backbone is typically preserved. | Reporter ions are cleaved in MS/MS for quantification. |
| Ionization Efficiency | The hydrophilic PEG chain can potentially enhance ionization efficiency. | Can be influenced by the nature of the tag. | Designed to have minimal impact on ionization efficiency. |
| Primary Application | General peptide labeling for identification and quantification. | General peptide labeling, cross-linking. | Multiplexed relative quantification of proteins. |
Experimental Protocols
Peptide Labeling with this compound
This protocol outlines the general steps for labeling peptides with this compound for subsequent mass spectrometry analysis.
Materials:
-
Peptide sample
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 100 mM HEPES or phosphate (B84403) buffer, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
C18 desalting spin column
-
Solvents for desalting (e.g., 0.1% formic acid in water, 50% acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted labeling reagent. Incubate for 15-30 minutes at room temperature.
-
Desalting: Remove excess reagent and buffer salts using a C18 desalting spin column according to the manufacturer's instructions.
-
Sample Preparation for MS: Elute the labeled peptide from the desalting column and dry it down in a vacuum centrifuge. Reconstitute the labeled peptide in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Mass Spectrometry Analysis of Labeled Peptides
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography (LC) system is recommended.
LC-MS/MS Method:
-
Chromatographic Separation: Separate the labeled peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the full MS scan to a high resolution (e.g., >60,000).
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire tandem mass spectra (MS/MS) at a high resolution.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the labeled peptides.
-
Specify the mass modification of the this compound label (+217.2 Da) on the N-terminus and lysine residues as a variable modification in the search parameters.
-
Analyze the MS/MS spectra to confirm the sequence of the peptide and the site of labeling.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logic behind using this compound for peptide analysis.
Caption: Experimental workflow for this compound labeling.
Caption: Logic of peptide identification with this compound.
Conclusion
This compound is a valuable tool for the mass spectrometric analysis of peptides, offering a straightforward method for introducing a hydrophilic tag with a defined mass. Its high reactivity towards primary amines allows for efficient labeling under mild conditions. When compared to other reagents, the choice of this compound will depend on the specific experimental needs. For applications requiring a simple, effective labeling strategy for peptide identification and quantification, it presents a reliable option. For multiplexed relative quantification, isobaric tags like TMT may be more suitable. The provided protocols and diagrams serve as a guide for researchers to effectively implement this compound labeling in their mass spectrometry workflows.
References
A Researcher's Guide to Determining the Degree of Labeling for PEGylated Antibodies
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to antibody therapeutics, a process known as PEGylation, is a leading strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can increase the serum half-life, improve stability, and reduce the immunogenicity of the antibody.[1][3] However, the PEGylation reaction often results in a heterogeneous mixture containing unreacted antibody, free PEG, and antibodies with varying numbers of attached PEG molecules.[2][4] Accurately determining the degree of labeling (DOL)—the average number of PEG molecules conjugated to each antibody—is a critical quality attribute that directly influences the safety and efficacy of the final biotherapeutic product.[1][5]
This guide provides an objective comparison of the most common analytical techniques used to characterize PEGylated antibodies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
Comparative Analysis of Key Analytical Techniques
The primary methods for determining the degree of PEGylation include Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Hydrophobic Interaction Chromatography (HIC). Each technique offers distinct advantages and provides different insights into the characteristics of the conjugated antibody.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC separates molecules based on their hydrodynamic volume.[4][] As PEGylation increases the size of the antibody, SEC can effectively separate species with different degrees of conjugation.[4] When coupled with MALS, UV, and differential refractive index (dRI) detectors, this setup becomes a powerful tool for absolute characterization without relying on column calibration standards.[7][8][9] The MALS detector determines the molar mass of the eluting molecules, the UV detector quantifies the protein portion, and the dRI detector measures the total concentration of the conjugate (protein and PEG).[10][11] This combination allows for the precise calculation of the molar mass of the entire conjugate, as well as the individual masses of the protein and the attached PEG, thereby revealing the degree of labeling.[7][11]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a mass spectrometry technique that provides a direct measurement of the molecular weights of the components in a sample.[2][5] For PEGylated antibodies, the resulting mass spectrum displays a series of peaks, each corresponding to the antibody with a different number of attached PEG chains (e.g., Ab, Ab+1PEG, Ab+2PEG).[5] The mass difference between adjacent peaks corresponds to the mass of a single PEG molecule, allowing for a clear determination of the PEGylation distribution and the average DOL.[5][12] It is a rapid and highly sensitive method, making it invaluable for quality control.[2][5]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity.[][13] The attachment of hydrophilic PEG chains typically reduces the overall hydrophobicity of an antibody.[13] In HIC, molecules are loaded onto a weakly hydrophobic column in a high-salt buffer, which promotes hydrophobic interactions.[14][15] A decreasing salt gradient is then used to elute the molecules, with less hydrophobic (more PEGylated) species eluting earlier than more hydrophobic (less PEGylated or unmodified) ones.[14] This allows for the separation of antibody populations with different degrees of PEGylation.[13]
Quantitative Performance Comparison
The selection of an analytical method depends on the specific information required, sample properties, and available instrumentation. The table below summarizes the key performance characteristics of SEC-MALS, MALDI-TOF MS, and HIC.
| Feature | SEC-MALS | MALDI-TOF MS | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation by hydrodynamic volume; absolute molar mass determination by light scattering.[4][9] | Measurement of mass-to-charge ratio of ionized molecules.[2] | Separation based on differences in surface hydrophobicity.[][13] |
| Information Provided | Average DOL, molar mass of conjugate, protein, and PEG moieties, detection of aggregates.[7] | Distribution of PEGylated species (e.g., 0, 1, 2 PEGs), average DOL, confirmation of PEG mass.[5][12] | Separation of species with different DOLs, separation of positional isomers.[][13] |
| Resolution | Can resolve species with significant size differences.[4] | High resolution, capable of distinguishing species differing by a single PEG unit.[16] | Can resolve species with minor differences in hydrophobicity; resolution can be variable.[][13] |
| Key Advantages | Absolute method (no standards required), provides information on aggregation and conformation.[7][8] | High sensitivity, speed, provides direct mass information and distribution of species.[2][5] | Orthogonal to size- and mass-based methods, excellent for resolving isoforms.[][13] |
| Key Limitations | May not resolve species with similar hydrodynamic radii, requires knowledge of dn/dc values.[10] | Can be sensitive to sample preparation and matrix effects; may have difficulty with very large or heterogeneous PEGs.[2] | Lower capacity, method development can be complex, resolution is dependent on the protein and PEG characteristics.[][13] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall characterization process and the specific workflows for each major analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. benchchem.com [benchchem.com]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. wyatt.com [wyatt.com]
- 9. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. wyatt.com [wyatt.com]
- 12. researchgate.net [researchgate.net]
- 13. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 16. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability comparison of carbamate vs amide linkage in bioconjugates.
A Comprehensive Guide to the Stability of Carbamate (B1207046) vs. Amide Linkages in Bioconjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a bioconjugate's efficacy and safety. The stability of the bond connecting the payload to the biomolecule directly impacts the pharmacokinetic profile, therapeutic index, and overall success of the conjugate. This guide provides an in-depth comparison of two commonly employed linkages: carbamate and amide, with a focus on their relative stability, supported by experimental data and detailed protocols.
Introduction to Carbamate and Amide Linkages
Amide and carbamate bonds are frequently used to connect drugs, imaging agents, or other moieties to proteins, antibodies, and other biologics. While structurally similar, the presence of an additional oxygen atom in the carbamate linkage significantly influences its electronic properties and, consequently, its stability. Amide bonds are generally considered more stable, particularly against enzymatic degradation, whereas carbamates can be engineered to be more labile, which can be advantageous for controlled drug release.[1]
The selection between these two linkages is often a strategic choice based on the desired in vivo behavior of the bioconjugate. A highly stable amide linkage is preferred for applications requiring the conjugate to remain intact for extended periods, while a carbamate linkage might be chosen for prodrugs where release of the payload at the target site is desired.
Quantitative Stability Comparison
The following table summarizes quantitative data on the stability of carbamate and amide linkages under various conditions, compiled from multiple studies. It is important to note that direct side-by-side comparisons in a single system are rare, and thus these values should be considered as illustrative examples of the general stability trends.
| Linkage Type | Condition | Parameter | Value | Reference |
| Carbamate | pH 7.4 (Physiological) | Half-life (t½) | 4 - 40 minutes (for N-monosubstituted) | [2] |
| pH 7.4 (Physiological) | % Remaining after 24h | 16.2% - 66.7% | [3] | |
| pH 9.0 (Alkaline) | Half-life (t½) | 13.9 - 260.4 minutes | [3] | |
| Human Plasma | Half-life (t½) | Variable, structure-dependent | [2] | |
| Rat Hepatocytes | Metabolic Stability | Improved with substitution | ||
| Amide | General | Stability Comparison | More stable than carbamates | [1][4] |
| Human/Rat Hepatocytes | Metabolic Stability | Generally high | ||
| In Vivo | Stability | Generally high | [5] |
Chemical Structures of Carbamate and Amide Linkages
The fundamental structural difference between an amide and a carbamate linkage within a bioconjugate is illustrated below. The carbamate contains an ester-like oxygen atom adjacent to the carbonyl group, which makes it more susceptible to hydrolysis compared to the more robust amide bond.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate stability. Below are protocols for key experiments cited in the stability comparison.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in the presence of plasma enzymes.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test bioconjugate (e.g., 1 mg/mL in a suitable buffer like PBS).
-
Thaw frozen plasma (human, mouse, or rat) at 37°C. Centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add the test bioconjugate to the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding three volumes of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
The half-life (t½) is calculated by plotting the natural logarithm of the percentage of the remaining bioconjugate against time.
-
pH Stability Assay
This assay determines the chemical stability of the linkage across a range of pH values.
Protocol:
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 7.4, 9.0).
-
-
Incubation:
-
Dilute the test bioconjugate into each buffer to a final concentration of 1 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Time Points and Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the samples directly by a suitable method such as RP-HPLC or LC-MS to determine the percentage of intact bioconjugate.
-
-
Data Analysis:
-
Plot the percentage of intact bioconjugate versus time for each pH to determine the degradation rate and half-life.
-
In Vivo Stability Assessment
This protocol outlines a general procedure for evaluating the stability of a bioconjugate in a living organism.
Protocol:
-
Animal Dosing:
-
Administer the bioconjugate to the test animals (e.g., mice or rats) via the desired route (e.g., intravenous injection).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48 hours post-dose), collect blood samples from the animals.
-
Process the blood to obtain plasma or serum.
-
-
Sample Analysis:
-
Analyze the plasma/serum samples to quantify the concentration of the intact bioconjugate and any released payload or metabolites. Common analytical techniques include ELISA for the antibody component and LC-MS/MS for the small molecule payload.
-
-
Pharmacokinetic Analysis:
-
Plot the concentration of the intact bioconjugate over time to determine its pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
-
Linkage Selection Workflow
The choice between a carbamate and an amide linkage depends on a variety of factors related to the desired properties and application of the bioconjugate. The following workflow provides a logical approach to this selection process.
Conclusion
The stability of the linker is a cornerstone of rational bioconjugate design. Amide linkages offer high stability, making them suitable for applications where the integrity of the conjugate is paramount. In contrast, carbamate linkages provide a tunable level of lability, which can be exploited for controlled payload release in prodrug strategies. The choice between these two should be guided by the specific therapeutic or diagnostic goal, and validated through rigorous in vitro and in vivo stability studies as outlined in this guide. By carefully considering the stability profiles of different linkages, researchers can optimize the performance and safety of their bioconjugates.
References
- 1. Understanding the role of carbamate reactivity in fatty acid amide hydrolase inhibition by QM/MM mechanistic modelling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to PEG Linker Stability
For researchers, scientists, and drug development professionals, the journey of a therapeutic agent through the complex in vivo environment is fraught with challenges. A critical determinant of a drug's success is its ability to remain intact and active until it reaches its target. The choice of a polyethylene (B3416737) glycol (PEG) linker, the molecular bridge connecting the drug to its carrier, plays a pivotal role in this journey. This guide provides an objective comparison of the in vivo stability of different PEG linker chemistries, supported by experimental data, to inform the rational design of long-acting and effective therapeutics.
The in vivo stability of a PEGylated therapeutic is paramount to its efficacy and safety profile. The chemical nature of the linkage between the PEG polymer and the drug dictates the conjugate's integrity in the physiological milieu, influencing its circulation half-life, biodistribution, and the potential for premature cleavage.[1] An ideal linker should be stable enough to prevent premature drug release in circulation but allow for cleavage and drug release at the target site if desired.[2]
Comparative Analysis of PEG Linker Chemistries
The stability of the bond formed between the PEG reagent and the therapeutic molecule is a key factor in the in vivo fate of the conjugate. While direct head-to-head in vivo studies comparing a broad range of linkages on the same molecule are limited, the inherent chemical stability of the bonds provides a strong indication of their performance.[1]
| Linker Chemistry | Linkage Formed | In Vivo Stability Profile | Predominant Cleavage Mechanism |
| Amide | -CO-NH- | High Generally considered the most stable non-cleavable linker. Resistant to enzymatic and chemical degradation under physiological conditions.[3] | Hydrolysis (very slow under physiological conditions). |
| Ester | -CO-O- | Low to Moderate Susceptible to hydrolysis by esterase enzymes present in plasma and tissues.[3][4] | Enzymatic hydrolysis by esterases. |
| Carbamate (B1207046) (Urethane) | -O-CO-NH- | High Generally stable, but stability can be modulated by the substituents on the carbamate group. Electron-withdrawing groups can increase susceptibility to hydrolysis.[2][5][6] | Hydrolysis (can be designed to be stable or cleavable). |
| Thioether | -S- | High Very stable bond, resistant to chemical and enzymatic cleavage.[7][8] | Oxidation (slow, can lead to sulfoxide (B87167) and sulfone). |
| Hydrazone | -C=N-NH- | pH-Sensitive (Cleavable) Stable at physiological pH (~7.4) but hydrolyzes in acidic environments like endosomes and lysosomes (pH 4.5-6.0).[1] | Acid-catalyzed hydrolysis. |
| Oxime | -C=N-O- | High (more stable than hydrazone) Significantly more stable than hydrazone linkages, but can still be designed to be cleavable under specific conditions. | Hydrolysis (slower than hydrazone). |
Visualizing the Impact of Linker Stability
The choice of PEG linker chemistry has a direct and profound impact on the pharmacokinetic profile and ultimately the therapeutic outcome of a drug. This relationship can be visualized as a logical flow.
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo linker stability is crucial for selecting the optimal PEGylation strategy. A typical workflow involves administering the PEGylated conjugate to an animal model and monitoring the concentration of the intact conjugate and its metabolites in biological fluids over time.
General Experimental Workflow
-
PEGylation of Therapeutic Molecule: Conjugate the therapeutic molecule with the desired activated PEG linker.
-
Purification and Characterization: Purify the PEGylated conjugate to remove unreacted PEG and protein. Characterize the conjugate to determine the degree of PEGylation and confirm its integrity.
-
Animal Model and Administration: Select an appropriate animal model (e.g., mice, rats) and administer the PEGylated conjugate, typically via intravenous injection.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr).
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the intact PEGylated conjugate and any cleavage products.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as circulation half-life, clearance, and volume of distribution.
Protocol 1: Quantification of Intact PEGylated Protein by ELISA
This protocol describes a competitive ELISA for the quantification of a PEGylated protein in plasma samples.
Materials:
-
Microtiter plates pre-coated with an anti-PEG monoclonal antibody.
-
PEGylated protein standard of known concentration.
-
Biotinylated version of the PEGylated protein.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Plasma samples from the animal study.
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve of the PEGylated protein in the assay buffer. Dilute the plasma samples in the assay buffer.
-
Competitive Binding: Add the standards and diluted plasma samples to the wells of the anti-PEG coated microtiter plate. Immediately add the biotinylated PEGylated protein to all wells (except the blank). Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound components.
-
Enzyme Conjugate Incubation: Add the Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the PEGylated protein in the samples is inversely proportional to the signal.[9][10]
Protocol 2: Analysis of Linker Cleavage by LC-MS/MS
This protocol outlines a method to identify and quantify the cleavage of a PEG linker from a therapeutic protein in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
PEGylated protein conjugate.
-
Plasma samples from the animal study.
-
Acetonitrile (B52724) (ACN).
-
Formic acid (FA).
-
Trifluoroacetic acid (TFA).
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for reduction and alkylation (optional, for peptide mapping).
-
Trypsin or other suitable protease (for peptide mapping).
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
-
A high-resolution LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Intact Analysis: Precipitate the plasma proteins using cold acetonitrile or another suitable organic solvent. Centrifuge to pellet the precipitated proteins and collect the supernatant containing the PEGylated drug and any cleaved PEG-linker fragments.
-
Peptide Mapping Analysis: Alternatively, for identifying the cleavage site, immunoprecipitate the PEGylated protein from the plasma. Reduce, alkylate, and digest the protein with trypsin.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C18).
-
Use a gradient of water with 0.1% FA (Mobile Phase A) and acetonitrile with 0.1% FA (Mobile Phase B) to separate the intact conjugate, the unconjugated protein, and any cleavage products.
-
-
MS/MS Detection:
-
Analyze the eluent using a high-resolution mass spectrometer in positive ion mode.
-
For intact analysis, acquire full scan MS data to identify the molecular weights of the different species.
-
For peptide mapping, perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and identify the specific site of linker cleavage.
-
-
Data Analysis:
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifediagnostics.com [lifediagnostics.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 13. sintef.no [sintef.no]
A Researcher's Guide to Functional Assays for Confirming Protein Activity Post-PEGylation
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a leading strategy for enhancing the therapeutic properties of protein drugs. It can significantly extend a protein's circulating half-life, improve its stability, and reduce its immunogenicity. However, the addition of PEG can also sterically hinder the protein's active or binding sites, potentially reducing its biological activity. Therefore, it is crucial for researchers and drug developers to perform rigorous functional assays to quantify the impact of PEGylation on protein efficacy.
This guide compares three common functional assay types used to confirm and quantify the activity of PEGylated proteins against their native counterparts: Enzyme Activity Assays, Cell-Based Proliferation Assays, and Competitive Receptor Binding Assays.
Comparative Overview of Functional Assays
The choice of assay depends on the protein's mechanism of action. For therapeutic enzymes, direct activity measurement is most relevant. For cytokines and growth factors, cell-based assays that measure a physiological response are the gold standard. For receptor antagonists or proteins where binding affinity is the key parameter, receptor binding assays are critical.
The following table summarizes representative quantitative data comparing a native protein to its PEGylated version for each assay type. It is a common observation that in vitro specific activity or potency may decrease after PEGylation, a trade-off that is often compensated for by vastly improved in vivo pharmacokinetics.[1][2]
| Assay Type | Protein Example | Parameter Measured | Native Protein | PEGylated Protein (20 kDa PEG) | Interpretation |
| Enzyme Activity Assay | Asparaginase (B612624) | Specific Activity (IU/mg) | 150 IU/mg | 95 IU/mg | ~37% reduction in specific activity due to potential steric hindrance of the active site. |
| Cell-Based Proliferation Assay | Granulocyte Colony-Stimulating Factor (G-CSF) | EC₅₀ (ng/mL) | 0.1 ng/mL | 0.8 ng/mL | An 8-fold increase in the EC₅₀ value indicates lower in vitro potency is required to achieve 50% of the maximal response. |
| Competitive Receptor Binding Assay | Growth Hormone Antagonist | Inhibition Constant (Kᵢ) (nM) | 2 nM | 45 nM | A >20-fold increase in the Kᵢ value indicates significantly reduced binding affinity for the target receptor.[3] |
Enzyme Activity Assay
Principle: This assay directly measures the catalytic activity of an enzyme by quantifying the rate at which it converts a specific substrate into a product. For PEGylated enzymes, this is the most direct way to assess the impact of PEG modification on catalytic function.
Example: Activity assay for PEG-asparaginase. Asparaginase catalyzes the hydrolysis of asparagine to aspartic acid and ammonia. Its activity can be measured using a coupled enzymatic reaction where the product, aspartic acid, participates in a subsequent reaction that leads to the oxidation of NADH, which can be monitored spectrophotometrically.[4][5]
Experimental Protocol: Coupled Assay for Asparaginase Activity[4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6.
-
Substrate Solution: 100 mM L-Asparagine in Assay Buffer.
-
Coupling Enzyme Mix: In Assay Buffer, combine α-ketoglutarate (15 mM), malate (B86768) dehydrogenase (MDH, 10 U/mL), and L-aspartate aminotransferase (AAT, 20 U/mL).
-
NADH Solution: 7.5 mM NADH in Assay Buffer.
-
Samples: Prepare stock solutions of native asparaginase and PEG-asparaginase in Assay Buffer. Create serial dilutions for analysis.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
120 µL Assay Buffer
-
20 µL Substrate Solution
-
20 µL Coupling Enzyme Mix
-
10 µL NADH Solution
-
-
Add 30 µL of the enzyme sample (or standard) to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is directly proportional to the asparaginase activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA₃₄₀/min).
-
Use a standard curve generated with known concentrations of aspartic acid to convert the rate into µmol/min.
-
Calculate the specific activity in International Units (IU) per mg of protein, where one IU is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Workflow Diagram
Cell-Based Proliferation Assay
Principle: This type of assay is essential for cytokines, growth factors, and other signaling proteins. It measures a specific biological response in a cell line that is dependent on the protein's activity. For a growth factor like G-CSF, the assay measures the proliferation of a dependent myeloid cell line.
Example: Proliferation assay for PEG-G-CSF using the NFS-60 cell line. NFS-60 cells are dependent on G-CSF for growth and survival. Their proliferation rate, often measured using a metabolic dye like MTS or a luminescence-based ATP assay, is directly proportional to the concentration of active G-CSF.[6][7][8]
Experimental Protocol: G-CSF Proliferation Assay
-
Cell Preparation:
-
Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 10 ng/mL recombinant G-CSF.
-
Prior to the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor.
-
Resuspend the washed cells in G-CSF-free assay medium at a density of 2 x 10⁵ cells/mL.
-
-
Assay Procedure (96-well flat-bottom plate):
-
Prepare serial dilutions of the native G-CSF (standard) and the PEG-G-CSF test article in assay medium.
-
Add 50 µL of cells (10,000 cells/well) to each well of a sterile 96-well plate.
-
Add 50 µL of the G-CSF standard or PEG-G-CSF dilutions to the appropriate wells. Include wells with cells only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Data Acquisition (using CellTiter-Glo® Luminescent Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal (Relative Luminescence Units, RLU) against the log of the protein concentration.
-
Fit the data to a four-parameter logistic (4-PL) curve to determine the EC₅₀ value for both the native and PEGylated G-CSF. The EC₅₀ is the concentration that induces a response halfway between the baseline and maximum.
-
Workflow Diagram
Competitive Receptor Binding Assay
Principle: This assay measures the ability of a PEGylated protein to bind to its target receptor compared to the native protein. It is particularly useful for antagonists or any protein where receptor engagement is the primary function. A radiolabeled or fluorescently labeled version of the native ligand is competed off the receptor by increasing concentrations of unlabeled native or PEGylated protein.
Example: Competitive binding assay for a PEGylated growth hormone receptor antagonist.[3] This assay determines the binding affinity by measuring how effectively the PEGylated antagonist prevents a radiolabeled growth hormone from binding to cells expressing the receptor.
Experimental Protocol: Radioligand Binding Assay[9]
-
Reagent Preparation:
-
Binding Buffer: PBS with 0.1% BSA.
-
Cells/Membranes: Prepare either whole cells expressing the target receptor or membrane fractions isolated from these cells. Resuspend to a final concentration of 1 mg/mL in Binding Buffer.
-
Radioligand: Prepare a working solution of a radiolabeled ligand (e.g., ¹²⁵I-GH) at a concentration equal to its dissociation constant (Kᴅ).
-
Competitors: Prepare serial dilutions of the unlabeled native protein (standard) and the PEGylated test article.
-
-
Assay Procedure (in microfuge tubes or filter plates):
-
Set up triplicate tubes for each condition:
-
Total Binding: Radioligand + Cells/Membranes.
-
Non-specific Binding (NSB): Radioligand + Cells/Membranes + a high concentration of unlabeled native protein.
-
Competitive Binding: Radioligand + Cells/Membranes + serial dilutions of native or PEGylated protein.
-
-
Incubate all tubes at 4°C for 16 hours (or until equilibrium is reached) with gentle agitation.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate. The filters trap the cells/membranes with the bound ligand.
-
Quickly wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Count the radioactivity (Counts Per Minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (native or PEGylated protein).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Logical Relationship Diagram
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High-throughput asparaginase activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grangergenetics.com [grangergenetics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific pegylation of G-CSF by reversible denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity [frontiersin.org]
A Comparative Guide to Linear vs. Branched PEG Linkers for Drug Delivery
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design of effective drug delivery systems. The architecture of the PEG linker—whether linear or branched—profoundly influences a drug conjugate's solubility, stability, pharmacokinetics, and overall therapeutic efficacy. This guide provides an objective, data-supported comparison of linear and branched PEG linkers to inform selection for specific drug delivery applications.
Structural and Functional Overview
Polyethylene glycol (PEG) is a hydrophilic polymer widely used to modify therapeutic molecules in a process known as PEGylation. This modification enhances the drug's profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from enzymatic degradation and immune recognition, thereby extending its circulation half-life.[][2]
-
Linear PEG Linkers: These are the most straightforward form of PEG linkers, comprising a single, unbranched chain of ethylene (B1197577) glycol units.[] They offer flexibility and are commonly employed to improve the solubility and in-vivo stability of therapeutic agents.[3]
-
Branched PEG Linkers: These structures feature multiple PEG arms extending from a central core.[] This multi-arm configuration can achieve a higher molecular weight and hydrodynamic volume compared to a linear PEG of the same mass, offering enhanced shielding effects.[4][5] This architecture also provides the potential for higher drug loading in conjugates like antibody-drug conjugates (ADCs).[5][6]
Diagram 1: Structural Comparison of Linker Architectures
Caption: Basic structures of linear and branched PEG linkers.
Quantitative Performance Comparison
The choice between a linear and a branched PEG linker significantly impacts the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize key quantitative data from comparative studies.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[5] |
Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Configuration | Cmax (µg/mL) | AUC (h*µg/mL) | Clearance (mL/h/kg) |
| Linear PEG | 120 | 6,500 | 0.45 |
| Pendant (Branched) PEG | 140 | 11,000 | 0.26 |
| Data extracted from Tedeschini et al., 2021, comparing pendant (branched) versus linear PEG linker configurations.[6] |
These data illustrate that for the same molecular weight, a branched PEG can create a larger hydrodynamic radius.[5] Furthermore, pharmacokinetic studies have shown that antibody-drug conjugates with a branched (pendant) PEG configuration exhibit slower clearance rates and higher plasma concentrations over time, suggesting a superior shielding effect that leads to increased circulation time.[6][7]
Key Performance Characteristics
-
Drug Loading and Solubility: Branched PEG linkers, particularly multi-arm structures, allow for the attachment of a higher number of drug molecules, increasing the drug-to-antibody ratio (DAR) in ADCs.[8] This can be crucial for delivering a potent therapeutic effect.[6] The hydrophilic nature of PEG also helps to solubilize hydrophobic drug payloads, with branched architectures providing a more significant hydrophilic shield.[9][10]
-
Pharmacokinetics and Shielding: The primary advantage of branched PEG linkers is their ability to create a larger hydrodynamic volume. This enhanced "shielding effect" more effectively protects the drug from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life and reduced clearance.[6][11] Studies have consistently shown that ADCs with branched PEG configurations have more favorable pharmacokinetic profiles than their linear counterparts.[6][7]
-
Stability and Steric Hindrance: While offering benefits, the increased steric hindrance of branched linkers can sometimes be a double-edged sword. It may negatively impact the binding affinity of the targeting molecule to its receptor or hinder the enzymatic cleavage required to release the drug at the target site.[5][] Linear linkers, being structurally simpler, may present less steric hindrance and offer more predictable behavior in this regard.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and validation of findings. Below are summaries of key experimental protocols used to evaluate and compare PEG linkers.
1. General Protein PEGylation Protocol (Amine-Reactive)
This protocol outlines a common method for conjugating an amine-reactive PEG-NHS ester to a protein, such as an antibody.
-
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5).
-
Amine-reactive PEG-NHS ester (linear or branched).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the PEG linker.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF).
-
-
Procedure:
-
Preparation: Dissolve the protein to a concentration of 5-10 mg/mL in the reaction buffer. Separately, dissolve the PEG-NHS ester in a minimal amount of DMF or DMSO.
-
Conjugation: Add the dissolved PEG-NHS ester to the protein solution. A typical molar ratio is a 5-20 fold molar excess of PEG to protein. The reaction is typically stirred gently at room temperature for 1-2 hours or at 4°C overnight.[13]
-
Quenching: Stop the reaction by adding the quenching solution to react with any remaining unreacted PEG-NHS ester.
-
Purification: Remove excess PEG and byproducts by SEC or TFF to isolate the purified PEGylated protein conjugate.
-
Characterization: Confirm successful PEGylation and determine the degree of modification using SDS-PAGE (which will show a molecular weight shift) and Mass Spectrometry (to determine the distribution of PEG chains per protein).[2][14]
-
Diagram 2: Experimental Workflow for Protein PEGylation
Caption: A typical workflow for the PEGylation of a protein.
2. In Vivo Pharmacokinetic (PK) Study Protocol
This protocol provides a framework for comparing the PK profiles of drugs conjugated with different PEG linkers in an animal model.
-
Materials:
-
Test subjects (e.g., mice or rats).
-
PEGylated drug conjugates (linear vs. branched).
-
Vehicle/formulation buffer.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS).[15]
-
-
Procedure:
-
Dosing: Administer a single intravenous (IV) bolus dose of the linear-PEG conjugate and the branched-PEG conjugate to separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Quantification: Analyze the plasma samples using a validated analytical method (like ELISA or LC-MS) to determine the concentration of the drug conjugate at each time point.[15]
-
Data Analysis: Plot the plasma concentration versus time data. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and elimination half-life (t½) using non-compartmental analysis software.
-
Diagram 3: Pharmacokinetic Evaluation Logic
Caption: Logical flow for comparing the pharmacokinetics of conjugates.
Conclusion and Recommendations
The decision between linear and branched PEG linkers is highly dependent on the specific therapeutic application and desired drug profile.
-
Linear PEG linkers are structurally simple and may be preferred when minimizing steric hindrance is a priority to maintain the biological activity of the conjugated molecule.[5] They provide significant improvements in solubility and stability and are a well-established choice in drug delivery.[3]
-
Branched PEG linkers excel in applications where maximizing circulation time and shielding the drug from the biological environment are paramount.[6][7] Their architecture is particularly advantageous for creating antibody-drug conjugates with higher drug loads and for improving the pharmacokinetic profiles of potent therapeutics.[8] However, the potential for increased steric hindrance necessitates careful design and evaluation to ensure that the drug's efficacy is not compromised.[5][]
Ultimately, the optimal linker architecture must be determined empirically. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to make informed decisions in the development of next-generation drug delivery systems.
References
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. purepeg.com [purepeg.com]
- 11. tandfonline.com [tandfonline.com]
- 13. scielo.br [scielo.br]
- 14. enovatia.com [enovatia.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Hydrolysis Rate of m-PEG3-Succinimidyl Carbonate and Other NHS Esters
In the realm of bioconjugation, the stability of amine-reactive reagents in aqueous environments is a critical parameter influencing the efficiency of protein labeling and drug delivery system development. N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to form stable amide bonds with primary amines. However, the susceptibility of the NHS ester to hydrolysis presents a competing reaction pathway that can significantly reduce conjugation yields. This guide provides an objective comparison of the hydrolysis rate of m-PEG3-succinimidyl carbonate (a specific type of NHS ester) against other common NHS esters, supported by experimental data.
The reactivity of NHS esters is highly dependent on the molecular structure of the ester itself, as well as the pH and temperature of the reaction environment. Succinimidyl carbonates, such as this compound, are known for their high reactivity and are often favored for creating stable urethane (B1682113) linkages with amine-containing molecules.[1][2][3][4]
Comparative Hydrolysis Rates of PEG-NHS Esters
The stability of various PEG-NHS esters in aqueous solution can be compared by their hydrolysis half-lives. The following table summarizes the hydrolysis half-lives of several PEG-NHS esters at pH 8.0 and 25°C, providing a direct comparison of their relative stabilities.
| PEG NHS Ester | Ester Type (Symbol) | Hydrolysis Half-life (minutes) |
| PEG-Succinimidyl Carboxymethylated | SCM | 0.75 |
| PEG-Succinimidyl Succinamide | SSA | 3.2 |
| mPEG2-NHS | - | 4.9 |
| PEG-Succinimidyl Succinate | SS | 9.8 |
| PEG-Succinimidyl Propionate | SPA | 16.5 |
| PEG-Succinimidyl Glutarate | SG | 17.6 |
| PEG-Succinimidyl Carbonate | SC | 20.4 |
| PEG-Succinimidyl Butanoate | SBA | 23.3 |
| PEG-Succinimidyl Valerate | SVA | 33.6 |
This data indicates that under these specific conditions, PEG-Succinimidyl Carbonate (SC) exhibits a moderate to high level of stability compared to other tested NHS esters.
General hydrolysis rates for NHS esters at different pH values and temperatures have also been reported. The half-life of a typical NHS ester is approximately 4 to 5 hours at pH 7.0 and 0°C, which dramatically decreases to just 10 minutes at pH 8.6 and 4°C.[5][6][7] It is also a general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH.[8]
Factors Influencing NHS Ester Hydrolysis
The rate of hydrolysis of NHS esters is influenced by several key factors:
-
pH: The hydrolysis rate increases significantly with increasing pH.[5][7] While amine-reactive coupling is also favored at slightly alkaline pH (typically 7.2-8.5), a careful balance must be struck to maximize aminolysis over hydrolysis.[]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[10]
-
Buffer Composition: The choice of buffer is critical. Amine-containing buffers such as Tris should be avoided as they will compete with the target molecule for reaction with the NHS ester.[5][7] Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[5][7]
-
Molecular Structure: The structure of the molecule to which the NHS ester is attached can influence its stability. For instance, increased hydrophobicity of longer acyl chains in some NHS esters can lead to the formation of micelles, which may shield the ester from hydrolysis.[11]
Reaction Mechanism: Aminolysis vs. Hydrolysis
The primary goal of using NHS esters in bioconjugation is the aminolysis reaction, where the ester reacts with a primary amine to form a stable amide bond. However, in aqueous solutions, the NHS ester can also react with water, leading to hydrolysis of the ester and regeneration of the original carboxylic acid, rendering it inactive towards amines.
Experimental Protocols
Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry
This protocol describes a common method for determining the hydrolysis rate of NHS esters by monitoring the release of the N-hydroxysuccinimide (NHS) leaving group, which absorbs light at approximately 260 nm.
Materials:
-
NHS ester reagent (e.g., this compound)
-
Amine-free buffer of desired pH (e.g., 20 mM sodium phosphate buffer at pH 6.0, 7.0, or 8.0)[12]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Anhydrous DMSO or DMF (for dissolving water-insoluble NHS esters)
Procedure:
-
Buffer Preparation: Prepare the desired amine-free buffer at the target pH and equilibrate it to the desired temperature (e.g., 4°C, 25°C, or 40°C).[12]
-
NHS Ester Solution Preparation: If the NHS ester is not readily water-soluble, prepare a concentrated stock solution in anhydrous DMSO or DMF.[7][11]
-
Initiation of Hydrolysis: To initiate the hydrolysis reaction, add a small volume of the concentrated NHS ester stock solution to the pre-warmed buffer in a quartz cuvette to achieve the desired final concentration (e.g., 1 mM).[11][13] Mix quickly.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the temperature-controlled chamber of the UV-Vis spectrophotometer. Monitor the increase in absorbance at 260 nm over time.[12][14] Record measurements at regular intervals until the absorbance plateaus, indicating the completion of the reaction.
-
Data Analysis: The hydrolysis half-life (t½) can be determined by plotting the absorbance at 260 nm versus time and fitting the data to a first-order kinetic model.
Conclusion
The choice of an appropriate NHS ester for bioconjugation requires careful consideration of its hydrolysis stability under the intended reaction conditions. The data presented indicates that this compound, as a member of the succinimidyl carbonate class of NHS esters, offers a favorable balance of reactivity and stability in aqueous solutions compared to many other NHS esters. Researchers and drug development professionals should select the NHS ester and reaction conditions (especially pH and temperature) that will maximize the desired aminolysis reaction while minimizing the competing hydrolysis, thereby ensuring high conjugation efficiency and reproducibility.
References
- 1. m-PEG-Succinimidyl Carbonate | MPEG-SC | AxisPharm [axispharm.com]
- 2. Succinimidyl acid PEG, mPEG-NHS [nanocs.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Spectrophotometric Quantification of PEGylation Efficiency
For drug development professionals and researchers, accurately quantifying the efficiency of protein PEGylation is a critical step in the development of biotherapeutics. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, can significantly improve a drug's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of common spectrophotometric methods used to determine the degree of PEGylation, complete with experimental protocols and performance data to assist in selecting the most suitable method for your research needs.
Comparison of Spectrophotometric Methods
The following table summarizes the key performance characteristics of four widely used spectrophotometric methods for quantifying PEGylation efficiency. It is important to note that performance metrics can vary depending on the specific protein, PEG reagent, and experimental conditions.
| Method | Principle | Wavelength | Typical Linear Range | Sensitivity | Key Advantages | Limitations & Interferences |
| Barium-Iodide Assay | Formation of a colored complex between PEG, barium ions, and iodine. | 535 nm | 0 - 7.5 µg/mL[1] | Moderate | Simple, direct measurement of PEG.[1] | Sensitivity is dependent on PEG molecular weight; potential for protein precipitation.[2][3] |
| TNBS Assay | Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines, quantifying the reduction in free amines upon PEGylation. | 335 - 420 nm | Dependent on protein | High | Well-established for amine-reactive PEGylation. | Indirect measurement; can be erroneous for some proteins; requires a non-amine containing buffer.[4] |
| Fluorescence Spectroscopy | Detection of a fluorescent signal from a pre-labeled PEG molecule attached to the protein. | Excitation/Emission maxima are fluorophore-dependent | Dependent on fluorophore | Very High (can be as low as 10 ng/mL)[5] | High sensitivity and specificity. | Requires pre-labeled PEG; potential for fluorescence quenching or enhancement. |
| UV-Vis Spectroscopy | Direct measurement of UV absorbance of a chromophore-containing PEG or linker. | Dependent on the chromophore (e.g., 350 nm for certain activated PEGs)[2] | Dependent on chromophore and protein | Low to Moderate | Straightforward and non-destructive. | Requires a PEG derivative with a chromophore; potential for interference from protein absorbance.[2] |
Experimental Workflows and Logical Relationships
To visualize the general workflow of these spectrophotometric assays, the following diagrams illustrate the key steps involved in both direct and indirect quantification methods.
Detailed Experimental Protocols
Below are detailed protocols for the discussed spectrophotometric methods. These should be optimized for your specific protein and PEG reagents.
Barium-Iodide Assay for Direct PEG Quantification
This method relies on the formation of a colored complex between PEG, barium chloride, and iodine, which can be measured at 535 nm.[2]
Materials:
-
PEGylated protein sample
-
Unmodified protein (for control)
-
PEG standards of known concentration and molecular weight
-
Barium chloride solution (e.g., 5% w/v BaCl₂)
-
Iodine solution (e.g., 0.05 M I₂ in potassium iodide solution)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of PEG standards in the same buffer as your sample, with concentrations ranging from 0 to 10 µg/mL.
-
Sample Preparation: Dilute the PEGylated protein sample and the unmodified protein control to fall within the linear range of the assay.
-
Reaction: In a microplate or cuvette, mix the sample or standard with the barium chloride and iodine solutions. A typical ratio is 1:1:1 (sample:BaCl₂:Iodine).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Measurement: Measure the absorbance at 535 nm.
-
Calculation: Subtract the absorbance of the blank (0 µg/mL PEG) from all readings. Create a standard curve by plotting absorbance versus PEG concentration. Use the equation of the line to determine the PEG concentration in your samples. The degree of PEGylation can be calculated by dividing the mass of PEG by the mass of the protein (determined by a separate protein assay).
TNBS Assay for Indirect Quantification of PEGylation
This assay quantifies the number of primary amines on a protein before and after PEGylation. The reduction in available amines corresponds to the degree of PEGylation.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
0.01% (w/v) 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (prepare fresh)
-
10% (w/v) Sodium dodecyl sulfate (B86663) (SDS) solution
-
1 N Hydrochloric acid (HCl)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Sample Preparation: Dissolve or dialyze both the unmodified and PEGylated protein samples in 0.1 M sodium bicarbonate buffer, pH 8.5, to a concentration of 20-200 µg/mL.
-
Reaction: To 0.5 mL of each protein sample, add 0.25 mL of the freshly prepared 0.01% TNBS solution and mix well.
-
Incubation: Incubate the samples at 37°C for 2 hours.
-
Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.
-
Measurement: Measure the absorbance at 335 nm.
-
Calculation: The degree of PEGylation is determined by the percentage reduction in absorbance of the PEGylated protein compared to the unmodified protein.
Fluorescence Spectroscopy with Labeled PEG
This method offers high sensitivity by using a PEG reagent that has been pre-labeled with a fluorescent dye.
Materials:
-
Protein PEGylated with a fluorescently labeled PEG
-
Fluorescently labeled PEG standards of known concentration
-
Appropriate buffer for fluorescence measurements
-
Fluorometer and cuvettes or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of fluorescently labeled PEG standards in the assay buffer.
-
Sample Preparation: Dilute the fluorescently PEGylated protein sample to a concentration that falls within the linear range of the fluorometer.
-
Measurement: Excite the samples and standards at the fluorophore's excitation wavelength and measure the emission intensity at the corresponding emission wavelength.
-
Calculation: Create a standard curve by plotting fluorescence intensity versus the concentration of the fluorescent PEG standards. Use this curve to determine the concentration of fluorescent PEG in your protein sample. The degree of PEGylation can be calculated by relating the molar concentration of the fluorophore to the molar concentration of the protein (determined by a separate protein assay).
UV-Vis Spectroscopy with Chromophore-Containing PEG
This direct method is applicable when the PEG reagent or its linker contains a chromophore that absorbs light at a wavelength distinct from the protein's absorbance at 280 nm.[2]
Materials:
-
Protein PEGylated with a chromophore-containing PEG
-
Unmodified protein
-
Buffer used for PEGylation reaction
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Protein Concentration: Measure the absorbance of the PEGylated protein solution at 280 nm to determine the protein concentration using its extinction coefficient.
-
Chromophore Absorbance: Measure the absorbance of the PEGylated protein solution at the maximum absorbance wavelength of the PEG's chromophore (e.g., 350 nm).
-
Correction for Protein Absorbance (if necessary): If the unmodified protein shows some absorbance at the chromophore's wavelength, this value should be subtracted from the PEGylated protein's absorbance at that wavelength.
-
Calculation: Use the Beer-Lambert law (A = εbc) and the extinction coefficient of the PEG chromophore to calculate the molar concentration of the attached PEG. The degree of PEGylation is the molar ratio of PEG to protein.
References
- 1. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative chemical titration of PEG to determine protein PEGylation - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Proper Disposal of m-PEG3-succinimidyl carbonate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of m-PEG3-succinimidyl carbonate, a common amine-reactive PEGylation reagent used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.
This compound, while not classified as a hazardous substance under Regulation (EC) No. 1272/2008, is a reactive compound. Its succinimidyl ester group is susceptible to hydrolysis and readily reacts with primary amines. Therefore, proper handling and disposal are necessary to prevent unintended reactions and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid powder, a dust mask is recommended to avoid inhalation.
Disposal Procedures for this compound
The correct disposal method for this compound is contingent on its physical state: unused solid, solutions in organic solvents, or dilute aqueous solutions from experimental procedures. All forms of this chemical waste must be segregated from regular laboratory trash and handled as chemical waste.
All waste containing this compound must be collected in designated, clearly labeled, and sealed waste containers. The container material should be compatible with the waste's solvent (e.g., high-density polyethylene (B3416737) for organic solvents). Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
The subsequent disposal steps vary based on the form of the waste product.
A. Unused or Expired Solid this compound:
-
Collection: The original vial containing the unused or expired solid product should be securely closed and placed within a designated chemical waste container.
-
Disposal: Do not dispose of the solid powder in the regular trash. The sealed container should be transferred to your institution's chemical waste management facility.
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
Collection: All concentrated stock solutions must be collected in a sealed and appropriately labeled hazardous waste container.
-
Disposal: Never dispose of concentrated solutions down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal and must be managed by a licensed chemical waste collector.
C. Dilute Aqueous Solutions (from labeling reactions):
-
Quenching: Before collection, it is advisable to quench the reactivity of the succinimidyl ester through hydrolysis. An experimental protocol for this process is provided below.
-
Collection: After quenching, collect the aqueous solution in a labeled hazardous waste container. While hydrolysis significantly reduces the reactivity, the solution should still be treated as chemical waste.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
Quantitative Data Summary for Disposal
| Waste Form | Recommended Container | Immediate Action | Final Disposal Method |
| Unused/Expired Solid | Original vial within a larger, labeled chemical waste container. | Securely seal the original vial. | Collection by institutional EHS for incineration or other approved methods. |
| Concentrated Organic Solutions (e.g., DMSO, DMF) | Labeled, sealed, solvent-compatible (e.g., HDPE) hazardous waste container. | Collect all solutions in the designated container. | Collection by institutional EHS for solvent recycling or incineration. |
| Dilute Aqueous Solutions | Labeled, sealed, hazardous waste container. | Quench the reactive ester via hydrolysis (see protocol below). | Collection by institutional EHS. |
Experimental Protocol: Quenching of Aqueous this compound Solutions
This protocol is designed to hydrolyze the reactive succinimidyl ester in dilute aqueous solutions, rendering it inactive before disposal. The rate of hydrolysis is pH-dependent, with a generic PEG-succinimidyl carbonate having a half-life of approximately 20.4 minutes at pH 8.0 and 25°C.
Materials:
-
Aqueous waste solution containing this compound.
-
1 M Tris buffer, pH 8.0.
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Labeled hazardous waste container.
Procedure:
-
Place the beaker containing the aqueous waste solution on a stir plate and add a stir bar.
-
While stirring, slowly add 1 M Tris buffer (pH 8.0) to the solution to adjust the pH to a range of 7.5-8.5. Monitor the pH using a pH meter or pH strips.
-
Continue stirring the solution at room temperature for at least 2 hours to ensure complete hydrolysis of the succinimidyl ester. This duration provides approximately 6 half-lives, leading to over 98% hydrolysis.
-
Once the quenching is complete, transfer the solution to a designated and clearly labeled hazardous waste container.
-
Seal the container and store it in a designated secondary containment area while awaiting pickup from your institution's EHS department.
Logical Workflow for Disposal
Caption: Disposal decision pathway for this compound waste.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for definitive guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
